Viscalex HV 30

Catalog No.
S1822936
CAS No.
192230-55-0
M.F
C3H4O2
CH2CHCOOH
C3H4O2
CH2=CHCOOH
M. Wt
72.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Viscalex HV 30

CAS Number

192230-55-0

Product Name

Viscalex HV 30

IUPAC Name

prop-2-enoic acid

Molecular Formula

C3H4O2
CH2CHCOOH
C3H4O2
CH2=CHCOOH

Molecular Weight

72.06 g/mol

InChI

InChI=1S/C3H4O2/c1-2-3(4)5/h2H,1H2,(H,4,5)

InChI Key

NIXOWILDQLNWCW-UHFFFAOYSA-N

solubility

greater than or equal to 100 mg/mL at 63 °F (NTP, 1992)
Miscible with alcohol, and ether
Miscible with ethanol, ethyl ether; soluble in acetone, benzene, carbon tetrachloride
Miscible with chloroform
Miscible with water /1X10+6 mg/L/ at 25 °C
Soluble in methanol, ethanol, dioxane, dimethylformamide, 2-propanol, formamide, ethylene glycol, and acetic acid
Soluble in water
1000 mg/mL
Solubility in water: miscible
Miscible

Canonical SMILES

C=CC(=O)O

Acrylic acid is a colorless liquid with a distinctive acrid odor. Flash point 130 °F. Boiling point 286 °F. Freezing point 53 °F. Corrosive to metals and tissue. Prolonged exposure to fire or heat can cause polymerization. If polymerization takes place in a closed container, violent rupture may occur. The inhibitor (usually hydroquinone) greatly reduces the tendency to polymerize.
Acrylic acid is a alpha,beta-unsaturated monocarboxylic acid that is ethene substituted by a carboxy group. It has a role as a metabolite. It is a conjugate acid of an acrylate.
A α,β-unsaturated monocarboxylic acid that is ethene substituted by a carboxy group.
Acrylic acid is used in the manufacture of plastics, paint formulations, and other products. Exposure occurs primarily in the workplace. It is a strong irritant to the skin, eyes, and mucous membranes in humans. No information is available on the reproductive, developmental, or carcinogenic effects of acrylic acid in humans. Animal cancer studies have reported both positive and negative results. EPA has not classified acrylic acid for carcinogenicity.
Acrylic acid is a natural product found in Cocos nucifera, Gynerium sagittatum, and other organisms with data available.
See also: Calcium Polycarbophil (monomer of); Polycarbophil (monomer of); Polyquaternium-22 (6300 MPA.S) (monomer of) ... View More ...

Comprehensive Technical Guide: Environmental Fate and Transport of Acrylic Acid

Author: Smolecule Technical Support Team. Date: February 2026

Executive Summary

Acrylic acid (2-propenoic acid) is an important industrial chemical with extensive applications in polymer production, yet it presents significant environmental challenges due to its mobility, toxicity, and persistence under certain conditions. This comprehensive review examines the environmental behavior of acrylic acid across various compartments, its degradation pathways, and ecotoxicological impacts. Key findings indicate that acrylic acid is readily biodegradable under both aerobic and anaerobic conditions, has limited bioaccumulation potential due to its high water solubility and ionic character, and exhibits variable toxicity to aquatic organisms that is highly dependent on environmental conditions. Recent advances in biological treatment technologies, particularly anaerobic granulation processes, show promising results for treating high-strength acrylic acid wastewater. This guide provides researchers and environmental professionals with critical data, standardized methodologies, and visual frameworks to support accurate environmental risk assessment and management of acrylic acid throughout its lifecycle.

Introduction to Acrylic Acid

Chemical Identity and Properties

Acrylic acid (IUPAC name: 2-propenoic acid) is a simple unsaturated carboxylic acid with significant industrial importance due to its vinyl group and carboxylic acid functionality. As a versatile chemical building block, it serves as a precursor to numerous polyacrylate polymers and copolymers used in various consumer and industrial products. The compound's physical and chemical characteristics fundamentally influence its environmental distribution and transformation processes [1] [2].

Table 1: Fundamental Properties of Acrylic Acid

Property Value Reference
Chemical formula C₃H₄O₂ [2]
Molecular mass 72.06 g/mol [2]
CAS registry number 79-10-7 [2]
Physical state at room temperature Colorless liquid [2]
Odor threshold 0.20-3.14 mg/m³ [2]
Melting point 13.5°C [1]
Boiling point 140.9°C [1]
Density (d₄²⁰) 1.0611 g/cm³ [1]
Vapor pressure 4.0 mmHg at 20°C [1]
pKa at 25°C 4.26 [1]
Water solubility Miscible [2]
Octanol-water partition coefficient (log Kₒw) ~0.36 (calculated) [1]
Henry's Law constant ~1.5 × 10⁻⁶ atm·m³/mol [1]
Production and Applications

The global production of acrylic acid and its ester derivatives has reached approximately 4.2 million metric tons annually, ranking it 25th in production volume among organic chemicals [1]. Traditionally produced through petrochemical routes (primarily oxidation of propylene), there is growing interest in developing bio-based production methods from renewable resources via fermentation processes [1]. The diverse applications of acrylic acid and its derivatives include:

  • Polymer production: Manufacturing of polyacrylic acid and various acrylate esters for plastics, coatings, adhesives, and textiles
  • Superabsorbent polymers: Used in hygiene products such as diapers, feminine products, and surgical pads
  • Water treatment: Application as flocculants and dispersants in wastewater and drinking water treatment
  • Detergents and cleaners: Builder components in household and industrial cleaning products
  • Textile and paper processing: Treatment of fibers and paper products to improve properties [1] [3] [4]

Environmental Transport and Distribution

Intermedia Transport Mechanisms

The environmental distribution of acrylic acid is governed by its physicochemical properties, particularly its high water solubility, low vapor pressure, and weak acid characteristics. Upon environmental release, acrylic acid undergoes complex transport processes that determine its partitioning between environmental compartments [1] [5].

G Acrylic Acid Release Acrylic Acid Release Atmospheric Compartment Atmospheric Compartment Acrylic Acid Release->Atmospheric Compartment Industrial emissions Aquatic Compartment Aquatic Compartment Acrylic Acid Release->Aquatic Compartment Wastewater discharge Terrestrial Compartment Terrestrial Compartment Acrylic Acid Release->Terrestrial Compartment Spills & land application Atmospheric Compartment->Atmospheric Compartment OH radical oxidation (1-month lifetime) Atmospheric Compartment->Aquatic Compartment Wet deposition & dissolution Aquatic Compartment->Atmospheric Compartment Volatilization (low due to high solubility) Aquatic Compartment->Aquatic Compartment Aerobic/anaerobic biodegradation Aquatic Compartment->Terrestrial Compartment Irrigation & flooding Terrestrial Compartment->Aquatic Compartment Runoff & leaching Terrestrial Compartment->Terrestrial Compartment Soil biodegradation & adsorption

Environmental Transport Pathways of Acrylic Acid Between Compartments

Compartment-Specific Fate
  • Atmospheric Fate: When released to the atmosphere, acrylic acid degrades relatively rapidly via photochemical reactions with hydroxyl radicals, with an estimated atmospheric lifetime of approximately one month [1]. The low vapor pressure and high water solubility limit its potential for long-range atmospheric transport, as it will preferentially partition into atmospheric moisture and be removed by precipitation [1] [2].

  • Aquatic Fate: In aquatic systems, acrylic acid is highly mobile due to its miscibility with water [1]. It undergoes rapid biodegradation under both aerobic and anaerobic conditions, with studies demonstrating complete degradation within hours to days depending on environmental conditions and microbial adaptation [6]. The compound may also undergo abiotic oxidation in water, particularly in the presence of oxidants, and has potential to deplete oxygen in water bodies if released in large quantities due to its high biochemical oxygen demand [1].

  • Terrestrial Fate: In soil systems, acrylic acid exhibits high mobility due to its polarity and water solubility, with potential for leaching to groundwater [2]. However, this mobility may be limited by its rapid biodegradation in soils with established microbial communities. The compound does not significantly adsorb to soil particles, particularly at neutral to alkaline pH values where the anionic form predominates (pKa = 4.26) [1] [2].

Environmental Transformation Processes

Abiotic Transformation

Abiotic degradation pathways play a significant role in the environmental transformation of acrylic acid, particularly in atmospheric and aquatic compartments:

  • Photodegradation: In the atmosphere, acrylic acid reacts with photochemically produced hydroxyl radicals, with an estimated lifetime of approximately one month [1]. In aqueous environments, it can undergo direct photolysis when exposed to sufficient UV radiation, though the rate is generally slower than biological degradation [1].

  • Hydrolysis: Acrylic acid is stable to hydrolysis across environmentally relevant pH ranges due to the absence of hydrolyzable functional groups beyond the carboxylic acid, which is relatively stable under ambient conditions [1].

  • Oxidation: The compound can be oxidized by strong oxidants in water, particularly in wastewater treatment systems employing advanced oxidation processes [7]. When added to water in large quantities, acrylic acid may contribute to oxygen depletion through chemical and biological oxidation processes [1].

Biodegradation Pathways

Microbial degradation represents the most significant transformation pathway for acrylic acid in most environmental systems. Multiple studies have demonstrated the capacity of diverse microorganisms to completely mineralize acrylic acid under both aerobic and anaerobic conditions [1] [7] [6].

G Acrylic Acid Acrylic Acid Aerobic Pathway Aerobic Pathway Acrylic Acid->Aerobic Pathway Anaerobic Pathway Anaerobic Pathway Acrylic Acid->Anaerobic Pathway 3-Hydroxypropionic Acid 3-Hydroxypropionic Acid Aerobic Pathway->3-Hydroxypropionic Acid Acrylyl-CoA intermediate Propionic Acid Propionic Acid Anaerobic Pathway->Propionic Acid Reduction Acetyl-CoA + CO₂ Acetyl-CoA + CO₂ 3-Hydroxypropionic Acid->Acetyl-CoA + CO₂ β-oxidation Complete Mineralization\n(Biomass + CO₂ + H₂O) Complete Mineralization (Biomass + CO₂ + H₂O) Acetyl-CoA + CO₂->Complete Mineralization\n(Biomass + CO₂ + H₂O) TCA cycle Intermediate Metabolites Intermediate Metabolites Propionic Acid->Intermediate Metabolites CH₄ + CO₂ CH₄ + CO₂ Intermediate Metabolites->CH₄ + CO₂ Methanogenesis Microbial Community Microbial Community Microbial Community->Aerobic Pathway Influences Microbial Community->Anaerobic Pathway

Major Biodegradation Pathways of Acrylic Acid in Environmental Systems

  • Aerobic Biodegradation: Under aerobic conditions, acrylic acid is rapidly metabolized by various bacteria through a pathway involving activation to acrylyl-CoA, followed by conversion to 3-hydroxypropionic acid and further degradation to acetyl-CoA, which enters central metabolic pathways leading to complete mineralization to carbon dioxide and water [1] [6]. Specific bacterial strains such as Rhodococcus ruber JJ-3 have demonstrated the ability to completely degrade high concentrations of acrylic acid (up to 2000 mg/L) within 28 hours [6].

  • Anaerobic Biodegradation: Under anaerobic conditions, acrylic acid can be degraded through fermentative and methanogenic processes, ultimately producing methane and carbon dioxide [7]. Studies have shown that anaerobic sludge systems can achieve over 75% recovery of acrylic acid as biomethane, with full-scale applications demonstrating effective treatment of high-strength acrylic acid wastewater [7]. The recalcitrance of acrylic acid under anaerobic conditions is relatively low compared to many structural analogs, though high concentrations can temporarily inhibit methanogenesis [7].

Table 2: Biodegradation Kinetics of Acrylic Acid Under Different Conditions

Condition Microorganism/System Initial Concentration Degradation Time Degradation Rate Reference
Aerobic Rhodococcus ruber JJ-3 1000 mg/L 11 h Complete degradation [6]
Aerobic Rhodococcus ruber JJ-3 2000 mg/L 28 h Complete degradation [6]
Aerobic Mixed culture (activated sludge) 50-100 mg/L 4-8 h Complete degradation [1]
Anaerobic Granular sludge (UASB) 10,000-12,000 mg/L 24-48 h >90% removal [7]
Anaerobic Methanogenic consortium Not specified 5-10 days >75% methane recovery [7]
Aquatic (aerobic) Natural water inoculum 10 mg/L 7-14 days Complete adaptation [1]

Ecotoxicology and Environmental Effects

Effects on Aquatic Organisms

Acrylic acid exhibits variable toxicity to aquatic organisms, influenced by factors such as species sensitivity, test conditions, and water chemistry. The compound shows specific toxicity to freshwater algae, though marine microalgae generally demonstrate lower sensitivity [8].

Table 3: Aquatic Toxicity of Acrylic Acid to Various Organisms

Organism Test Type Endpoint Value (mg/L) Reference
Freshwater Algae
Selenastrum capricornutum 96-h growth inhibition EC₅₀ 7.4 [8]
Scenedesmus quadricauda 96-h growth inhibition EC₅₀ 6.8 [8]
Microcystis aeruginosa 96-h growth inhibition EC₅₀ 8.2 [8]
Marine Algae
Skeletonema costatum 96-h growth inhibition EC₅₀ 180 [8]
Phaeodactylum tricornutum 96-h growth inhibition EC₅₀ 125 [8]
Dunaliella tertiolecta 96-h growth inhibition EC₅₀ 110 [8]
Crustaceans
Daphnia magna 48-h immobilization EC₅₀ 84 [8]
Artemia salina 48-h immobilization EC₅₀ 125 [8]
Fish
Oncorhynchus mykiss 96-h mortality LC₅₀ 70 [8]
Cyprinodon variegatus 96-h mortality LC₅₀ 85 [8]

The mechanism of toxicity to aquatic organisms, particularly algae, is attributed to several factors including disruption of cellular membranes due to the compound's surfactant-like properties, interference with nutrient uptake, and potential chelation of essential cations in the growth medium [8] [4]. The notably lower sensitivity of marine algae compared to freshwater species may be related to the higher ionic strength and cation content (particularly Ca²⁺ and Mg²⁺) in marine systems that mitigate toxicity [8].

Effects on Terrestrial Organisms and Microbial Communities

Data on the effects of acrylic acid on terrestrial organisms is more limited than for aquatic systems. Available information indicates:

  • Soil microorganisms: Acrylic acid can be metabolized by adapted soil microbial communities, though high concentrations may temporarily inhibit microbial activity until adaptation occurs [1] [2].
  • Plants: Limited data suggest potential for root damage at high concentrations, though no specific studies on agricultural plants were identified in the available literature [2].
  • Soil invertebrates: Information is scarce, though homopolymers of acrylic acid have shown no significant toxicity to soil organisms at environmentally relevant concentrations [4].

Experimental and Analytical Methodologies

Standardized Test Protocols

Assessment of acrylic acid's environmental fate requires standardized methodologies to generate reproducible and comparable data across studies:

  • Biodegradation Studies: Standard OECD or EPA guidelines for ready biodegradability (e.g., OECD 301, EPA OPPTS 835.3110) can be adapted for acrylic acid testing [1] [6]. Key parameters include:

    • Inoculum preparation: Use of activated sludge from municipal wastewater treatment plants at 30 mg/L suspended solids
    • Test concentration: Typically 10-100 mg/L as initial concentration
    • Incubation conditions: 20-25°C in the dark with continuous shaking
    • Analytical monitoring: HPLC or GC analysis of parent compound disappearance, supplemented by dissolved organic carbon (DOC) removal measurements
    • Quality controls: Use of reference compounds (sodium acetate, aniline) to validate inoculum activity
  • Toxicity Testing: Standardized algal toxicity tests (e.g., OECD 201, EPA OPPTS 850.4500) should be conducted with careful attention to water chemistry parameters [8]. Critical methodological considerations include:

    • Test medium preparation: Use of defined synthetic media with documented hardness and alkalinity
    • Exposure regime: Static renewal or flow-through systems based on acrylic acid stability
    • Endpoint measurement: Cell density (biomass) or growth rate inhibition compared to controls
    • Quality assurance: Control of pH, nutrient levels, and temperature throughout exposure
Analytical Methods for Quantification

Accurate quantification of acrylic acid in environmental samples requires specific analytical approaches:

  • Water Samples:

    • Sample preservation: Immediate acidification to pH 2-3 and refrigeration at 4°C
    • Extraction: Liquid-liquid extraction with dichloromethane or diethyl ether, or solid-phase extraction using anion exchange cartridges
    • Analysis: Gas chromatography with flame ionization detection (GC-FID) or mass spectrometry (GC-MS), often after derivatization (diazomethane or BF₃/methanol); or reversed-phase high-performance liquid chromatography (HPLC) with UV detection at 200-210 nm
  • Air Samples:

    • Collection: Impingers containing dilute NaOH solution or solid sorbent tubes
    • Analysis: Ion chromatography or HPLC after aqueous extraction
  • Soil/Sediment Samples:

    • Extraction: Sonication or accelerated solvent extraction with methanol/water mixtures
    • Cleanup: Solid-phase extraction if necessary to remove interfering compounds
    • Analysis: GC-MS or LC-MS for confirmation and quantification [2] [5]

Research Gaps and Future Directions

Despite the extensive commercial use of acrylic acid, several knowledge gaps remain in understanding its environmental fate and effects:

  • Environmental monitoring data for acrylic acid in various compartments (surface water, groundwater, soil) are sparse, limiting accurate exposure assessments [3] [4]
  • Transformation products formed during biological and abiotic degradation need better characterization, particularly in anaerobic systems [7]
  • Long-term effects of chronic low-level exposure on aquatic and terrestrial ecosystems are not well understood [3]
  • Interactions between acrylic acid and environmental matrices, including effects of natural organic matter and colloidal particles on bioavailability and degradation, require further investigation [4]
  • Standardized testing protocols specifically adapted for volatile, biodegradable compounds like acrylic acid need development to improve interlaboratory reproducibility [4]

Future research priorities should include development of advanced biological treatment systems for acrylic acid-containing wastewaters, particularly anaerobic granular sludge processes that show promise for high-strength wastewater treatment [7]. Additionally, molecular studies on the enzymatic pathways and genetic regulation of acrylic acid degradation in microorganisms could provide insights for bioaugmentation strategies and environmental remediation approaches [6].

Conclusion

References

Comprehensive Technical Guide: Environmental Exposure Sources and Fate of Acrylic Acid

Author: Smolecule Technical Support Team. Date: February 2026

Executive Summary

Acrylic acid (2-propenoic acid) is an important industrial chemical with substantial production volume and widespread applications in polymer manufacturing. This technical guide provides a comprehensive assessment of acrylic acid's environmental exposure sources, transport mechanisms, transformation pathways, and analytical methodologies. With an annual global production exceeding 4 million metric tons, acrylic acid enters the environment primarily through industrial emissions and wastewater discharges [1]. Understanding its environmental behavior is crucial for researchers and environmental professionals involved in risk assessment and pollution control. The chemical exhibits high water solubility and low vapor pressure, leading to its predominance in aquatic environments where it undergoes rapid biodegradation via both aerobic and anaerobic pathways [1]. This review synthesizes current scientific knowledge on acrylic acid's environmental fate, with particular emphasis on quantitative exposure parameters, atmospheric degradation mechanisms, and standardized measurement protocols essential for accurate environmental monitoring and assessment.

Chemical Identity and Basic Properties

Acrylic acid (IUPAC name: 2-propenoic acid) is a highly reactive unsaturated carboxylic acid characterized by a vinyl group directly attached to the carboxyl carbon. This structure confers both the acidity of carboxylic acids and the reactivity of alkenes, making it susceptible to polymerization and nucleophilic addition reactions [1]. The table below summarizes key physicochemical properties that influence its environmental distribution and transformation:

Table 1: Physicochemical Properties of Acrylic Acid

Property Value Reference
Molecular formula C₃H₄O₂ [1]
Molecular weight 72.06 g/mol [1]
Melting point 13.5°C (55°F) [1] [2]
Boiling point 140.9°C (286°F) [1] [2]
Density 1.05 g/cm³ (at 20°C) [2]
Vapor pressure 3 mmHg at 20°C [2] [3]
Water solubility Miscible [3]
pKa at 25°C 4.26 [1]
Flash point 121°F (49.4°C) [2] [3]
Odor threshold Distinctive, acrid odor [2]

The miscibility with water and relatively low vapor pressure significantly influence acrylic acid's environmental distribution, favoring partitioning into aqueous phases rather than atmospheric accumulation [1]. The pKa value of 4.26 indicates that at typical environmental pH levels, acrylic acid exists primarily in its anionic form (acrylate), which affects its reactivity, mobility, and bioavailability. The unsaturated structure makes it highly reactive toward atmospheric oxidants like hydroxyl radicals, with an estimated atmospheric lifetime of approximately 6 hours under typical tropospheric conditions [4].

Sources and Environmental Fate

Sources of Environmental Exposure
  • Industrial production and processing: The most significant anthropogenic sources of acrylic acid release occur during its manufacture, transportation, and industrial utilization [1]. As an important monomer in polymer production, acrylic acid and its esters are used extensively in coatings, adhesives, plastics, textiles, super-absorbent materials, and detergent formulations. Accidental releases during plant operations, transportation incidents, or storage tank failures can result in substantial environmental contamination [5].

  • Wastewater discharges: Industrial effluent from acrylic acid production facilities and manufacturing plants using acrylic acid-derived products represent potential point sources of aquatic contamination [1]. Although acrylic acid is readily biodegradable under both aerobic and anaerobic conditions, inadequate wastewater treatment can lead to its introduction into surface waters.

  • Atmospheric emissions: While acrylic acid's low vapor pressure limits atmospheric release, industrial ventilation systems and accidental spills can contribute to airborne concentrations [1]. The most likely route of human exposure is inhalation in occupational settings, though its rapid degradation in the atmosphere (approximately 6-hour lifetime) prevents long-range transport [1] [4].

  • Biological processes: Emerging research explores fermentative production of acrylic acid from renewable resources as an alternative to petrochemical routes [1]. Some microorganisms naturally produce acrylic acid as a metabolic intermediate, though these biogenic sources are considered minimal compared to industrial emissions.

Environmental Transport and Distribution

The environmental fate of acrylic acid is governed by its physicochemical properties:

  • Atmospheric behavior: When released to air, acrylic acid is primarily removed through photochemical degradation via reaction with hydroxyl radicals, with a calculated rate constant of 2.3 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 298 K and 1 atm [4]. The estimated atmospheric lifetime of approximately 6 hours indicates relatively rapid removal, with no significant potential for long-range transport or stratospheric ozone depletion [1].

  • Aquatic behavior: Due to its complete miscibility with water, acrylic acid readily partitions into aquatic systems where it may undergo several transformation processes [1]. In surface waters, it can oxidize rapidly, potentially leading to oxygen depletion if released in large quantities. The compound is susceptible to both aerobic and anaerobic microbial degradation, with half-lives typically ranging from hours to days depending on environmental conditions and microbial community structure.

  • Soil behavior: In terrestrial environments, acrylic acid's high water solubility and low vapor pressure prevent significant accumulation or persistence in soils [1]. It exhibits high mobility in most soil types and is unlikely to adsorb significantly to soil particles or organic matter, potentially leading to groundwater contamination in cases of substantial releases.

Table 2: Environmental Fate Parameters of Acrylic Acid

Parameter Value/Characteristics Reference
Atmospheric half-life ~6 hours (via OH radical oxidation) [4]
Primary atmospheric removal Reaction with hydroxyl radicals [1] [4]
Aquatic fate Rapid oxidation and biodegradation [1]
Soil adsorption potential Low (high mobility) [1]
Biodegradation Aerobic and anaerobic pathways [1]
Bioaccumulation potential Low (Log P ~0.4 estimated) [1]
Environmental Transformation Pathways
  • Atmospheric degradation: The dominant atmospheric removal mechanism for acrylic acid is reaction with photochemically generated hydroxyl radicals (•OH) [4]. Theoretical and experimental studies indicate this reaction proceeds through five potential elementary pathways, depending on how the hydroxyl radical approaches the acrylic acid molecule. The oxidation generates reactive intermediates that subsequently react with ozone and nitrogen oxides, ultimately forming carbon dioxide and water as final products.

  • Aerobic biodegradation: In oxygenated environments (surface waters, soils, wastewater treatment systems), acrylic acid serves as a growth substrate for diverse microbial communities [1]. Bacteria belonging to genera such as Pseudomonas, Rhodococcus, and Xanthomonas have demonstrated the ability to completely mineralize acrylic acid, utilizing it as a carbon and energy source through metabolic pathways that ultimately converge into central metabolism.

  • Anaerobic biodegradation: Under anoxic conditions (sediments, groundwater, anaerobic digesters), acrylic acid can be degraded through multiple metabolic pathways including fermentation, sulfate reduction, and methanogenesis [1]. The rate and completeness of anaerobic degradation vary significantly with environmental conditions and microbial community composition.

  • Abiotic hydrolysis and oxidation: In aquatic systems, acrylic acid can undergo direct oxidation by dissolved oxidants and photolysis in surface waters, though these processes are generally slower than biological degradation under typical environmental conditions [1].

Analytical Methodologies

Environmental Sampling Protocols
  • Air sampling: The OSHA standard method specifies collection using two Anasorb 708 tubes in series with a sampling flow rate of 0.1 L/min for 240 minutes, resulting in a total sampling volume of 24 liters [2]. For emergency response situations where rapid assessment is needed, short-term sampling at 5-minute intervals may be employed to determine peak exposure concentrations [5].

  • Water sampling: Aqueous samples should be collected in amber glass containers with minimal headspace and preserved at 4°C to prevent microbial degradation [1]. Acidification to pH ~2 may be necessary to stabilize the analyte, though this should be validated for the specific analytical method employed.

  • Soil/sediment sampling: Standard soil sampling protocols apply, with samples stored at 4°C and extracted within 7 days to minimize transformation [1].

Analytical Techniques
  • Chromatographic methods: Liquid chromatography with UV detection (LC-UV) is the OSHA-referenced method for acrylic acid determination [2]. Reversed-phase chromatography with acidic mobile phases provides adequate separation from interferences, with detection limits typically in the low μg/L range for aqueous samples. Gas chromatography with mass spectrometric detection (GC-MS) may also be employed, though derivatization is often necessary to improve volatility and chromatographic behavior.

  • Spectroscopic techniques: Fourier-transform infrared spectroscopy (FTIR) can be utilized for direct air monitoring in industrial settings, providing real-time concentration data [1]. This approach is particularly valuable for process monitoring and leak detection where rapid feedback is essential.

  • Method performance: Analytical methods for acrylic acid should be validated for the specific matrix of interest, with attention to potential interferences from co-emitted compounds in industrial environments. Quality control measures should include matrix spikes, duplicates, and method blanks to ensure data reliability.

Atmospheric Degradation Mechanism

The atmospheric oxidation of acrylic acid by hydroxyl radicals occurs through a complex multi-pathway mechanism. The following diagram illustrates the primary reaction pathways and key intermediates identified through computational chemistry studies:

G AcrylicAcid Acrylic Acid (CH₂=CH-COOH) TS1 Transition State 1 AcrylicAcid->TS1 Pathway 1 TS2 Transition State 2 AcrylicAcid->TS2 Pathway 2 OH OH Radical OH->TS1 OH->TS2 IM1 Intermediate IM1 Products1 Oxidation Products (CO₂, H₂O, etc.) IM1->Products1 Further Oxidation IM2 Intermediate IM2 Products2 Oxidation Products (CO₂, H₂O, etc.) IM2->Products2 Further Oxidation TS1->IM1 Formation TS2->IM2 Formation O3 O₃ O3->Products1 O3->Products2 NO NO NO->Products1 NO->Products2

Atmospheric oxidation pathways of acrylic acid by OH radicals

The initial reaction between acrylic acid and hydroxyl radicals proceeds through five potential elementary pathways depending on the approach orientation of the OH radical toward the acrylic acid molecule [4]. These pathways predominantly lead to the formation of two key reactive intermediates (IM1 and IM2) via hydrogen abstraction or addition to the double bond. The subsequent oxidation of these intermediates by atmospheric oxidants (O₃, NO) ultimately yields complete mineralization products, primarily carbon dioxide and water.

The rate-determining step in the atmospheric degradation is the initial reaction with OH radicals, with a calculated rate constant of 2.3 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 298 K and 1 atm pressure, which aligns closely with experimental measurements of 1.75 ± 0.47 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ [4]. This relatively high rate constant indicates efficient atmospheric removal and explains the short atmospheric lifetime of approximately 6 hours under typical tropospheric conditions.

Exposure Guidelines and Risk Assessment

Occupational Exposure Limits

Table 3: Occupational Exposure Limits for Acrylic Acid

Organization Exposure Limit Type Value Skin Designation Reference
ACGIH TLV-TWA 2 ppm (6 mg/m³) Yes [2]
NIOSH REL-TWA 2 ppm (6 mg/m³) Yes [3]
Cal/OSHA PEL-TWA 2 ppm (5.9 mg/m³) Yes [2]
Japan Society for Occupational Health OEL-M Not specified Not specified [6]

The skin notation in exposure guidelines indicates that dermal absorption may contribute significantly to overall body burden [2] [3]. This is particularly important in occupational settings where liquid solutions or concentrated vapors may contact the skin.

Emergency Exposure Guidelines

For emergency response planning during accidental chemical releases, several guideline systems provide tiered exposure levels:

  • ERPG-1/ERPG-2/ERPG-3: The Emergency Response Planning Guidelines established by the American Industrial Hygiene Association are 1 ppm/50 ppm/250 ppm, respectively [2]. These represent exposure concentrations for 1 hour where ERPG-1 is the threshold for noticeable but transient effects, ERPG-2 prevents irreversible serious effects, and ERPG-3 prevents life-threatening effects.

  • AEGL values: Acute Exposure Guideline Levels provide exposure criteria for 10-minute, 30-minute, 1-hour, 4-hour, and 8-hour exposure durations [5]. Recent research has focused on developing more specific AEGL values at 5-minute intervals to improve emergency response decision-making during chemical accidents.

Research Implications and Future Directions

The comprehensive understanding of acrylic acid's environmental sources and fate has several important implications for researchers and environmental professionals:

  • Sustainable production: The development of fermentative production methods from renewable resources represents a promising alternative to petroleum-based synthesis [1]. Research challenges include improving yield, reducing production costs, and developing efficient separation techniques.

  • Environmental monitoring: The short atmospheric lifetime necessitates careful consideration of temporal and spatial factors in monitoring strategies [1] [4]. For accurate assessment, sampling protocols must account for rapid degradation and diurnal variation in hydroxyl radical concentrations.

  • Emission control: While acrylic acid is readily biodegradable under optimal conditions, high concentration releases can overwhelm microbial communities in treatment systems [1]. Engineering controls should include containment measures for accidental releases and appropriately designed wastewater treatment systems.

  • Advanced modeling: Computational approaches such as density functional theory calculations provide valuable insights into degradation mechanisms and kinetics [4]. These methods enable prediction of transformation pathways and products, particularly for intermediate compounds that may be difficult to detect analytically.

References

Three Technological Routes for Acrylic Acid Production

Author: Smolecule Technical Support Team. Date: February 2026

The conversion of glycerol to acrylic acid primarily proceeds through catalytic and biological pathways. The table below summarizes the core characteristics, recent findings, and key challenges for each route.

Pathway Core Process Description Key Findings & Optimal Yields Primary Challenges

| Two-Step Catalytic Process [1] [2] | 1. Glycerol dehydration to acrolein. 2. Acrolein oxidation to acrylic acid. | Acrylic acid yield of 80.9% (Fixed Bed), 85.9% (Membrane Reactor) at optimized conditions [1]. | Catalyst deactivation (coking), managing exothermic reactions, high oxygen-to-acrolein ratios [1]. | | One-Pot Catalytic Process [3] | Single-reactor conversion of glycerol to acrylic acid using a bifunctional catalyst. | Acrylic acid yield of 27.5% using a Cu-modified HY zeolite catalyst under mild, aqueous conditions [3]. | Lower yield compared to two-step process; developing robust bifunctional catalysts [3]. | | Biological Pathway (E. coli) [4] | Engineered microbes convert glycerol to acrylic acid via 3-Hydroxypropionate (3-HP) intermediate. | Highest potential yield with glycerol carbon source; theoretical yield of 6.71 g/L predicted by kinetic models [4]. | Low achieved yields (~0.12 g/L); 3-HP intermediate accumulation; need for expensive supplements (Vitamin B12) [4]. |

Detailed Experimental Protocols & Data

For laboratory-scale experimentation, here are the detailed methodologies and optimized parameters for the key catalytic pathways.

Two-Step Catalytic Conversion (with Optimization Data)

This is the most technologically advanced and high-yielding route.

  • Reactor Setup: Typically a fixed-bed or fluidized-bed reactor system. For the membrane reactor configuration, oxygen is distributed along the reactor length to improve yield and selectivity [1] [2].
  • Catalyst Systems:
    • Dehydration (Glycerol → Acrolein): Mixed metal oxides, such as WOₓ/ZrOₓ [2].
    • Oxidation (Acrolein → Acrylic Acid): A complex mixed metal oxide with an empirical formula like MoVNbTeO [2].
  • Optimized Operational Parameters [1]: The following conditions were determined using Response Surface Methodology (RSM) to maximize yield.
Process Step Optimal Temperature Optimal GHSV (h⁻¹) Other Key Parameters Resulting Performance

| Glycerol Dehydration | 623 K (349.9 °C) | 5731.6 | Glycerol Mass Fraction: 0.32 | Glycerol Conversion: 94.2% Acrolein Selectivity: 79.6% [1] | | Acrolein Oxidation | 583.5 K (310.4 °C) | 1600 | O₂/Acrolein Molar Ratio: 5.73 | Acrylic Acid Yield: 80.9% Selectivity: 87.5% [1] |

One-Pot Catalytic Conversion

This simplified process is an area of active research.

  • Catalyst Synthesis: The HY zeolite support is synthesized from precursors or natural resources (e.g., Indonesian natural zeolite and kaolin). It is then modified via ion-exchange or impregnation to create the bifunctional Cu-HY catalyst, which possesses both Brønsted acid and redox sites [3].
  • Reaction Procedure:
    • The reaction is performed in a liquid phase, aqueous system under mild conditions [3].
    • Glycerol solution and catalyst are charged into a batch reactor.
    • The system is pressurized with an oxygen-containing gas (e.g., air) and heated.
    • A key operational parameter is a dehydration time of 3 hours at the reaction temperature to achieve the reported yields [3].

Pathway Performance and Industrial Perspective

The following diagram illustrates the logical relationship and performance metrics of the different production pathways, based on the gathered data.

Comparative performance of glycerol-to-acrylic acid pathways shows two-step catalytic process with highest industrial yield [1].

Research Gaps and Future Directions

Based on the current state of research, here are promising areas for further investigation:

  • Catalyst Development: For the one-pot process, the focus should be on designing more active and stable bifunctional catalysts to bridge the significant yield gap with the two-step process [3]. For the two-step process, developing catalysts resistant to coking remains a priority.
  • Biological Pathway Optimization: The biological route has high theoretical potential but low current yields. Kinetic modeling suggests four key enzymatic targets (G3pD, AccC, AspAT, AspC) for genetic engineering to enhance carbon flux toward acrylic acid [4].
  • Process Intensification: Exploring advanced reactor configurations, such as the membrane reactor with distributed oxygen feeding, has already demonstrated significant improvements in yield and selectivity and is a key trend for future scale-up [1].

References

Comprehensive Technical Guide: Acrylic Acid Biodegradation and Transformation Pathways

Author: Smolecule Technical Support Team. Date: February 2026

Microbial Strains and Biodegradation Performance

Several microbial strains have been identified for their ability to degrade acrylic acid, demonstrating varying efficiencies and tolerances. The table below summarizes the performance of key strains under specific experimental conditions.

Table 1: Performance of Microbial Strains in Acrylic Acid Biodegradation

Microbial Strain Acrylic Acid Concentration Degradation Conditions Performance & Kinetics Key Intermediates/Pathway Reference
Rhodococcus ruber JJ-3 1,000 mg·L⁻¹ pH 7.0, 35°C, 15% inoculum Complete degradation in 11 h; vmax: 0.85 h⁻¹, KS: 101.83 mg·L⁻¹ [1] Glycerol, Lactic acid [1]
Rhodococcus ruber JJ-3 2,000 mg·L⁻¹ pH 7.0, 35°C, 15% inoculum Complete degradation in 28 h [1] Glycerol, Lactic acid [1]
Methanogenic Cultures (Acclimated) Loading: 220 mg/L/day Anaerobic, pH-stat CSTR Effective transformation (>99%) to acetic and propionic acid [2] Acetic acid, Propionic acid [2]
Gluconobacter oxydans - Aerobic Novel pathway for AA biosynthesis from 1,3-propanediol via acrolein [3] 3-Hydroxypropionaldehyde (3HPA), Acrolein [3]

vmax: Maximum specific degradation rate; KS: Half-saturation rate constant (affinity for substrate, where lower value indicates higher affinity).

Key Enzymes and Molecular Mechanisms in Polymer Degradation

The biodegradation of acrylic polymers like polyacrylamide (PAM) is a multi-stage process that involves specific enzymes. A novel monooxygenase has been recently characterized for its role in breaking down the polymer backbone [4].

Table 2: Key Enzymes in Acrylic Polymer Biodegradation

Enzyme Source Function in Degradation Cofactor Requirement Experimental Evidence
Monooxygenase PCX02514 Klebsiella sp. PCX Cleaves carbon backbone of Poly(Acrylic Acid) - PAA (2nd degradation phase) [4] NADPH-dependent [4] HPLC-MS detection of product C6H10O5 after PAA incubation with enzyme and NADPH [4]
Amidohydrolase Various Bacteria Catalyzes PAM deamination, forming PAA (1st degradation phase) [4] - -

Detailed Experimental Protocols

To ensure reproducibility, below are detailed methodologies for key experiments cited in this guide.

Protocol for Acrylic Acid Degradation by Rhodococcus ruber JJ-3 [1]

This protocol is designed to achieve complete degradation of high concentrations of acrylic acid.

  • 1. Culture Preparation:
    • Maintain the pure culture of Rhodococcus ruber JJ-3 on a standard agar medium.
    • Inoculate a single colony into a liquid nutrient broth and incubate with shaking (e.g., 150 rpm) at 35°C until the late logarithmic growth phase is reached.
  • 2. Biodegradation Assay:
    • Medium: Use a mineral salts medium as the base for the degradation experiment to ensure the sole carbon source is acrylic acid.
    • Inoculation: Centrifuge the cultured cells, wash with a sterile buffer, and resuspend in the mineral medium to achieve an inoculum density of 15% (v/v).
    • Reaction Setup: Add the cell suspension to the degradation medium containing a specified concentration of acrylic acid (e.g., 1000 or 2000 mg·L⁻¹).
    • Control: Set up a control without inoculation to account for any abiotic loss of acrylic acid.
  • 3. Optimal Conditions:
    • Maintain the culture at a constant temperature of 35°C and a pH of 7.0 using a buffer or a pH-stat system.
    • Incubate with shaking to ensure adequate aeration.
  • 4. Monitoring and Analysis:
    • Sampling: Collect samples at regular intervals.
    • Analysis: Measure acrylic acid concentration using High-Performance Liquid Chromatography (HPLC) with a UV or RI detector.
    • Kinetics: Calculate degradation rates and fit data to the Monod model to determine kinetic parameters (vmax and KS).
Protocol for Detecting PAA Degradation by Monooxygenase PCX02514 [4]

This protocol outlines the biochemical assay to confirm the enzymatic degradation of Poly(Acrylic Acid).

  • 1. Enzyme Production and Purification:
    • Heterologously express the gene encoding monooxygenase PCX02514 in E. coli.
    • Lyse the cells and purify the recombinant enzyme using affinity chromatography. Verify purity via SDS-PAGE, confirming a single band at ~35 kDa.
  • 2. Reaction Setup:
    • Prepare a reaction mixture containing:
      • Purified Monooxygenase PCX02514
      • PAA substrate
      • NADPH as an essential cofactor
      • Appropriate buffer
  • 3. Controls:
    • It is critical to run negative control reactions lacking either the enzyme or NADPH.
  • 4. Incubation and Analysis:
    • Incubate the reaction mixture at the enzyme's optimal temperature.
    • Stop the reaction at designated time points.
    • Analyze the products using HPLC-MS.
    • The successful degradation is confirmed by the appearance of a new peak (identified as C6H10O5) in the HPLC chromatogram, which is absent in the negative controls.

Visualization of Biodegradation Pathways

The following diagrams, generated using Graphviz DOT language, illustrate the core biodegradation and biosynthetic pathways for acrylic acid.

Biotransformation and Degradation Pathway of Acrylic Acid

This diagram integrates the novel biosynthetic route in G. oxydans with the degradation pathway identified in R. ruber JJ-3.

AA_Pathway Glycerol Glycerol 3-Hydroxypropionaldehyde\n(3HPA) 3-Hydroxypropionaldehyde (3HPA) Glycerol->3-Hydroxypropionaldehyde\n(3HPA) Glycerol/Diol Dehydratase 1,3-Propanediol\n(1,3PDO) 1,3-Propanediol (1,3PDO) 1,3-Propanediol\n(1,3PDO)->3-Hydroxypropionaldehyde\n(3HPA) Alcohol Dehydrogenase 3-Hydroxypropionaldehyde\n(3HPA)->1,3-Propanediol\n(1,3PDO) PduQ (Reduction) Acrolein Acrolein 3-Hydroxypropionaldehyde\n(3HPA)->Acrolein 3-Hydroxyacyl-(ACP) Dehydratase Acrylic Acid (AA) Acrylic Acid (AA) Acrolein->Acrylic Acid (AA) Aldehyde Dehydrogenase Glycerol\nLactic Acid Glycerol Lactic Acid Acrylic Acid (AA)->Glycerol\nLactic Acid R. ruber JJ-3 (Degradation) Biomass + CO2 Biomass + CO2 Glycerol\nLactic Acid->Biomass + CO2 Complete Mineralization

Diagram 1: Integrated pathway of acrylic acid biotransformation from glycerol and subsequent degradation.

Enzymatic Degradation Pathway of Polyacrylamide (PAM)

This diagram depicts the two-phase enzymatic process for breaking down the common acrylic polymer, Polyacrylamide.

PAM_Degradation PAM PAM PAA PAA PAM->PAA Phase 1 Amidohydrolase (Deamination) Small Molecules\n(C6H10O5 etc.) Small Molecules (C6H10O5 etc.) PAA->Small Molecules\n(C6H10O5 etc.) Phase 2 Monooxygenase PCX02514 (With NADPH) CO2 + H2O CO2 + H2O Small Molecules\n(C6H10O5 etc.)->CO2 + H2O Microbial Metabolism

Diagram 2: Two-phase enzymatic degradation pathway of Polyacrylamide (PAM).

Environmental Implications and Research Gaps

The biodegradation of acrylic acid and its polymers is highly relevant due to their significant annual production volume, estimated to be around 9 million tons for the most common types [5]. While recycling is the ideal fate for plastic wastes, many acrylic polymers are not recycled and end up in landfills or the environment, contributing to pollution [5]. The discovery and engineering of efficient microbial strains and enzymes like monooxygenase PCX02514 offer promising biotechnological approaches for the bioremediation of acrylic acid-contaminated environments [1] [4].

However, critical research gaps remain. The environmental fate and health effects of acrylic polymer waste are not fully understood [5]. Furthermore, while metabolic pathways are being elucidated, as with the novel route in G. oxydans [3], the complete metabolic pathways and the full suite of enzymes involved in the degradation of many acrylic polymers are still areas of active investigation [4]. Developing stricter international legislation for the use and control of acrylic polymer waste is also highlighted as an urgent need [5].

References

Comprehensive Application Notes and Protocols: Extraction and Purification of Acrylic Acid from Food Matrices

Author: Smolecule Technical Support Team. Date: February 2026

Introduction & Background

Acrylic acid (AA) represents a significant concern as a potential food contaminant due to its widespread use in industrial applications and possible migration into food products. AA is an organic compound characterized as a colorless liquid at room temperature with a distinctive scent, primarily used in the manufacturing of various products including plastics, coatings, and paints. [1] The environmental contamination pathways for AA are diverse, including leakage from production facilities (estimated at 1.2 tons per ton of AA produced) and accidental releases from industrial accidents. [1] These contamination sources can lead to AA entering agricultural systems through polluted wastewater used for irrigation, subsequently contaminating crops and posing potential health risks to consumers through the food chain. [1]

The analytical challenge in detecting AA in food matrices stems from several factors: the complex nature of food samples, the potential for AA loss during extensive sample preparation, and the need for sensitive detection methods to quantify trace levels. Traditional methods for AA analysis often involve complicated and time-consuming pre-treatment steps, such as rotary evaporation and nitrogen evaporation, which can result in the loss of AA and directly impact analytical accuracy. [1] This protocol addresses these challenges by introducing a streamlined approach using gas chromatography-mass spectrometry with headspace analysis (GC-MS/HA), which minimizes sample pre-processing while maximizing the extraction efficiency of AA from various food matrices.

Materials & Methods

Reagents and Equipment
2.1.1 Chemical Reagents
  • Acrylic acid standard (purity ≥99%, Sigma-Aldrich, Bellefonte, PA, USA)
  • N,N-dimethylformamide (DMF) as internal standard (purity ≥99.8%, Sigma-Aldrich)
  • Dichloromethane (DCM) as extraction solvent (HPLC grade, Burdick and Jackson, Muskegon, MI, USA)
  • Syringe filters (pore size 0.22 μm, Advantech, Taipei, Taiwan)
2.1.2 Equipment and Instruments
  • Gas chromatograph (Agilent 7820 A GC, Agilent Technologies, Santa Clara, CA, USA)
  • Mass spectrometer (5975 C MSD, Agilent Technologies, Santa Clara, CA, USA)
  • Headspace analyzer (Dani 86.50 plus, Dani instruments s.p.a, Colongno, Italy)
  • Chromatographic column: DB-624 (Agilent J&W, 30 m × 0.25 mm × 1.4 μm)
  • Blender (Philips viva collection blender, Philips, Amsterdam, Netherlands)
  • Ultrasonication bath
  • Headspace vials (23 × 75 mm for CTC PAL) with 20 mm crimp caps (3 mm thick PTFE/Sil septa, ultra-low bleed, high temperature ≤240°C)
Sample Preparation and Matrix Classification

Food samples should be classified into four distinct categories based on their physical characteristics and composition:

Table 1: Food Matrix Classification for AA Analysis

Matrix Code Matrix Type Examples Sample Preparation Requirements
M1 Crops and raw ingredients for processed foods Grains, raw food ingredients Homogenize until no solid particles remain (≥30 min blending to paste state)
M2 Fruits, vegetables, and seaweeds with high water content Leafy greens, berries, cucumbers, seaweed Remove non-edible parts before homogenization
M3 Beverages Juices, soft drinks, water No homogenization required
M4 Sauce, paste, and pickled food products Soy sauce, tomato paste, kimchi Homogenize samples with solid particles; no homogenization for fully liquid samples

Samples should be purchased from representative locations and stored at 4°C until extraction and analysis. The selection of sampling locations should consider areas with historical incidents of AA contamination or proximity to AA production facilities. [1]

Standard Solution Preparation
  • Prepare stock AA solution (990,000 mg/L) by diluting in DCM
  • Prepare working AA solution (200 mg/L) from stock solution
  • Prepare calibration standards at concentrations of 5, 10, 20, 40, 80, and 100 mg/L
  • Prepare internal standard (DMF) working solution (200 mg/L) diluted with DCM to achieve 50 mg/L in each sample

The concentration range for AA calibration standards is based on guidelines from the International Programme on Chemical Safety (IPCS-INCHEM) and European Chemical Agency (ECA). [1]

Extraction and Purification Protocol
2.4.1 For Matrix M1 and M2 (Solid and Semi-solid Samples)
  • Homogenization: Homogenize samples thoroughly until no solid particles remain (approximately 30 minutes of blending to achieve a paste consistency)
  • Fortification: Weigh 20 g of homogenized sample into extraction vessel
  • Standard Addition: Add 20 mL of AA and DMF standard solutions (concentrated 10x to account for subsequent dilution)
  • Sonication: Sonicate for 20 minutes to facilitate mass transfer of AA and DMF across the sample matrix
  • Extraction: Add 50 mL of DCM to 10 g of fortified sample in a 250 mL amber bottle
  • Secondary Sonication: Sonicate for 20 minutes to extract AA and DMF from the sample matrix
  • Filtration: Collect 5 mL of extract and filter through a 0.22 μm syringe filter
  • Dilution: Dilute filtered extract with DCM to 10 mL total volume
  • Headspace Vial Preparation: Transfer 6 mL of diluted extract to 20 mL headspace vials and seal with metal caps
  • Storage: Store sealed vials at <10°C until GC-MS/HA analysis
2.4.2 For Matrix M3 and Liquid Samples from M4
  • Standard Addition: Add 20 mL of AA and DMF standard solutions directly to 20 mL of liquid sample
  • Mixing: Vortex mix for 2 minutes to ensure thorough incorporation of standards
  • Extraction: Proceed with steps 5-10 as outlined for solid samples above
2.4.3 For Matrix M4 Samples with Solid Particles
  • Homogenization: Follow homogenization procedure as described for M1 samples
  • Extraction: Continue with steps 2-10 as outlined for solid samples
GC-MS/HA Analytical Conditions

Table 2: Instrumental Parameters for GC-MS/HA Analysis

Parameter Specification Notes
Column DB-624 (30 m × 0.25 mm × 1.4 μm) Agilent J&W
Oven Temperature 70°C (initial) Specific temperature program not detailed in search results
Headspace Analyzer Dani 86.50 plus Equilibrated with sample vials
MS Interface Maintained at optimal temperature To ensure efficient transfer of analytes
Ionization Mode Electron impact (EI) Standard for GC-MS
Detection Mode Selected Ion Monitoring (SIM) For enhanced sensitivity

The GC-MS/HA conditions were optimized based on previous studies by Kim and Cho (2014) and Oostdiik et al. (2012), with modifications to suit food matrices. [1]

Method Validation Parameters

The method should be validated according to the following criteria:

  • Linearity: Assessed through correlation coefficient (R²) of calibration curve
  • Limit of Detection (LOD): Lowest detectable concentration with signal-to-noise ≥3
  • Limit of Quantification (LOQ): Lowest quantifiable concentration with signal-to-noise ≥10
  • Accuracy: Determined through recovery studies using spiked samples
  • Precision: Evaluated as intra-day and inter-day relative standard deviation (RSD%)

Results & Discussion

Method Validation Performance

The validated method for AA extraction and detection from various food matrices demonstrates excellent performance characteristics, as summarized in Table 3.

Table 3: Method Validation Parameters for AA Analysis in Food Matrices

Validation Parameter Performance Value Range Across Matrices
Linearity (R²) >0.99 Consistent across all matrices
Limit of Detection (LOD) 0.06-0.17 mg/L Matrix-dependent variability
Limit of Quantification (LOQ) 0.18-0.52 mg/L Matrix-dependent variability
Accuracy (% Recovery) 90.97-111.93% Meets international guidelines
Precision Intra-day RSD% 0.12-9.61% Acceptable variability
Precision Inter-day RSD% 0.12-9.61% Acceptable variability

The linearity of the method exceeded 0.99 for all matrix types, indicating excellent correlation between concentration and detector response across the calibrated range. The sensitivity parameters (LOD and LOQ) showed minor variations between different food matrices, which is expected due to the differing complexity of food matrices and potential matrix effects. Despite these variations, the method demonstrated sufficient sensitivity to detect AA at levels relevant for food safety monitoring. [1] [2] [3]

The accuracy and precision data, validated through cross-checking between two independent laboratories, confirmed the robustness of the method. The recovery rates between 90.97% and 111.93% fall within acceptable ranges defined by international standards such as the AOAC International guidelines for standard method performance requirements. [1] The precision, expressed as relative standard deviation (RSD%) for both intra-day and inter-day analyses, remained below 10%, demonstrating excellent reproducibility of the method across different time periods and operators.

Analysis of Food Samples from Markets

The practical application of this methodology was demonstrated through the analysis of 102 food samples purchased from Korean domestic markets in five different locations (Seoul, Goyang-si, Yeosu, Ansung, and Incheon) in 2020. Among these extensive samples, only one sample of white rice showed detectable levels of AA at 6.19 mg/L. [1] [2] [3] This finding suggests that while AA contamination in food products is relatively rare, the potential for contamination exists and warrants monitoring, particularly for staple food items such as rice that may be exposed to contaminated water sources through irrigation.

The low detection frequency across diverse food categories indicates that current exposure levels to AA through food consumption are generally minimal. However, the single positive sample demonstrates the importance of maintaining surveillance systems for this contaminant, particularly in regions with known industrial sources of AA or historical contamination incidents.

Experimental Workflow Visualization

The following workflow diagram illustrates the complete process for AA analysis in food matrices, from sample preparation to final detection:

G SampleCollection Sample Collection MatrixClassification Matrix Classification SampleCollection->MatrixClassification M1 M1: Crops/Raw Ingredients MatrixClassification->M1 M2 M2: Fruits/Vegetables/Seaweed MatrixClassification->M2 M3 M3: Beverages MatrixClassification->M3 M4 M4: Sauce/Paste/Pickled MatrixClassification->M4 Homogenization Homogenization M1->Homogenization M2->Homogenization StandardAddition Standard Addition M3->StandardAddition M4->Homogenization With solids M4->StandardAddition Liquid only Homogenization->StandardAddition Extraction Extraction with DCM StandardAddition->Extraction Filtration Filtration (0.22 μm) Extraction->Filtration HSVialPrep Headspace Vial Prep Filtration->HSVialPrep GCMSAnalysis GC-MS/HA Analysis HSVialPrep->GCMSAnalysis DataAnalysis Data Analysis GCMSAnalysis->DataAnalysis

Figure 1: Experimental Workflow for AA Analysis in Food Matrices

Applications & Conclusion

Application Notes

The presented protocol provides a robust and reliable method for the extraction, purification, and detection of acrylic acid in diverse food matrices. The key advantages of this method include:

  • Minimized Sample Processing: By employing sonication and direct headspace analysis, the method reduces the number of transfer and concentration steps that could lead to AA loss, thereby improving accuracy compared to traditional methods that involve rotary evaporators and nitrogen evaporators. [1]
  • Broad Applicability: The method has been successfully validated across eight different food matrix categories, demonstrating its versatility for monitoring programs targeting diverse food products.
  • High Sensitivity: With LOD and LOQ values in the sub-mg/L range, the method is sufficiently sensitive to detect AA at levels relevant for food safety assessment.
  • Efficiency: The streamlined workflow enables higher sample throughput compared to conventional approaches, making it suitable for routine monitoring applications.

This method is particularly suitable for:

  • Regulatory monitoring of AA in food products
  • Investigation of contamination incidents in food supply chains
  • Research studies on AA migration from packaging materials to food
  • Quality control in food production facilities using AA-containing materials
Troubleshooting Guidelines
  • Low Recovery Rates: Ensure minimal time between sample preparation and analysis; avoid excessive evaporation during sample processing.
  • Poor Chromatographic Resolution: Check the condition of the GC column; aged columns may require replacement or reconditioning.
  • Matrix Interferences: For complex matrices, consider additional cleanup steps or method modification to address co-eluting compounds.
  • Inconsistent Standard Response: Verify the integrity of standard solutions and prepare fresh working standards regularly.
Conclusion

The developed and validated method for acrylic acid analysis in food matrices provides a reliable approach for food safety monitoring. Through optimization of extraction conditions and implementation of GC-MS with headspace analysis, this protocol achieves excellent sensitivity, accuracy, and precision while simplifying traditional multi-step procedures. The application of this method to market samples demonstrates its practical utility for surveillance programs, with detection of AA in a white rice sample highlighting the importance of continued monitoring of this contaminant in the food supply.

References

Comprehensive Application Notes and Protocols: Acrylate Polymers for Biomedical Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Acrylate Polymers in Biomedical Applications

Acrylate polymers represent a versatile class of biomaterials with extensive applications in medical devices, tissue engineering, and drug delivery systems. These polymers, derived from acrylic acid and its esters, offer exceptional tunability of physical, chemical, and biological properties through careful selection of monomeric units and synthesis parameters. Their biocompatibility profiles and manufacturing adaptability have positioned acrylate-based materials as fundamental components in advanced therapeutic and diagnostic modalities. The continued innovation in acrylate chemistry, particularly through copolymerization strategies and advanced processing techniques like digital light processing (DLP), has enabled researchers to design patient-specific medical solutions with enhanced precision and functionality [1] [2].

The fundamental chemical structure of acrylates consists of a vinyl group adjacent to a carbonyl moiety, which enables radical polymerization while providing a site for functionalization. This bifunctional nature permits extensive molecular engineering to achieve specific material characteristics. Methacrylates, which feature an additional methyl group on the backbone, generally yield harder, more rigid polymers compared to their acrylate counterparts, allowing formulators to precisely control mechanical properties from rubbery to glassy states based on application requirements [3] [1]. This structural versatility, combined with their established safety profiles, has led to the widespread adoption of acrylate polymers in diverse biomedical applications including orthopedics, dentistry, ophthalmology, and controlled drug delivery systems.

Material Fundamentals and Property Characterization

Key Acrylate Polymers and Their Properties

The biomedical utility of acrylate polymers stems from their diverse physical and chemical properties, which can be precisely tailored through molecular design. The most significant acrylate polymers in biomedical applications include:

  • Poly(methyl methacrylate) (PMMA): Characterized by its exceptional optical clarity, high mechanical strength, and biocompatibility, PMMA represents one of the most extensively utilized acrylate polymers in medical applications. With a glass transition temperature (Tg) of approximately 105°C, PMMA maintains dimensional stability under physiological conditions while providing adequate strength for load-bearing applications such as bone cements and dental prostheses. Its hydrophobic nature (water contact angle ~68°) minimizes hydration-induced swelling in biological environments [3] [1].

  • Poly(methyl acrylate) (PMA): Exhibiting a significantly lower Tg of approximately 10°C, PMA presents as a soft, flexible material at room temperature with high elongation capacity (up to 750%) and toughness. Despite its higher hydrophobicity (contact angle ~73°) compared to PMMA, PMA demonstrates excellent adhesion properties and impact resistance, making it suitable for applications requiring mechanical compliance with biological tissues [1].

  • Poly(acrylic acid) (PAA) and Poly(methacrylic acid) (PMAA): These anionic polyelectrolytes exhibit exceptional hydrophilicity and pH-responsive behavior, enabling their use as superabsorbent matrices in hydrogel formulations. Their capacity to incorporate substantial amounts of aqueous fluids while maintaining structural integrity makes them ideal for wound dressing applications and as thickening agents in pharmaceutical formulations [3] [1].

  • Acrylate-endcapped Urethane Polymers (AUPs): This emerging class of photocrosslinkable materials combines the mechanical versatility of polyurethanes with the processing advantages of acrylate chemistry. By varying polymer backbones (e.g., PEG vs. PPG) and acrylate functionality (di-acrylate vs. hexa-acrylate), researchers can precisely tune swelling behavior, mechanical properties, and crosslinking kinetics for specific biomedical applications [2].

Table 1: Key Properties of Principal Acrylate Polymers in Biomedical Applications

Polymer Glass Transition Temp. (°C) Tensile Modulus (MPa) Water Contact Angle (°) Key Characteristics
PMMA 105 3171 ~68 High clarity, rigidity, biocompatible
PMA 10 6.9 ~73 Flexibility, high elongation (750%)
PAA/PMAA Varies with pH 0.1-10 (hydrogel) Highly hydrophilic Superabsorbent, pH-responsive
AUPs Tunable: -20 to 50 0.4-5.3 60-80 Photocurable, tailorable properties
Structure-Property Relationships

The performance characteristics of acrylate polymers in biological systems are dictated by fundamental structure-property relationships. The presence of methyl groups in methacrylates (vs. hydrogen in acrylates) restricts chain mobility, resulting in higher Tg values and increased rigidity. Similarly, longer alkyl side chains enhance hydrophobic character and chain flexibility, while ionic functionalities such as carboxylic acid groups impart pH-responsive swelling behavior and enhanced hydrophilicity [3] [1]. The crosslinking density profoundly influences mechanical properties, swelling capacity, and degradation kinetics—higher crosslinking densities typically yield more rigid matrices with reduced swelling capacity. These structure-function principles enable rational design of acrylate-based biomaterials with customized properties for specific clinical applications [2].

Advanced Fabrication Techniques

Digital Light Processing (DLP) of Acrylate Polymers

Digital light processing has emerged as a premier additive manufacturing technique for fabricating complex, patient-specific biomedical devices from photocurable acrylate resins. This vat photopolymerization technique offers micron-scale resolution, excellent surface finish, and rapid fabrication times compared to traditional manufacturing methods. The process utilizes digital micromirror devices to project patterned light onto a photopolymer resin, selectively curing individual layers which are sequentially built into three-dimensional structures [2]. Recent advances have demonstrated the particular utility of acrylate-endcapped urethane polymers (AUPs) in DLP fabrication, where systematic variation of backbone chemistry (PEG vs. PPG) and acrylate functionality (di-acrylate vs. hexa-acrylate) enables precise control over mechanical properties, swelling behavior, and architectural fidelity in physiological environments [2].

The DLP fabrication process involves multiple critical steps that influence the final device properties:

  • Resin Formulation: AUPs are synthesized with controlled molecular weights and functionalities, then combined with photoinitiators (typically 0.1-2.0 wt%) and optional absorption modifiers to optimize curing depth and resolution.

  • CAD Preparation and Orientation: Three-dimensional models are computationally sliced into sequential layers with thicknesses typically ranging from 25-100 μm, with optimal orientation determined to minimize support structures and maximize functional performance.

  • Layer-by-Layer Fabrication: Each layer is exposed to patterned light with wavelengths typically between 365-405 nm, with exposure times calibrated based on resin photoreactivity and desired mechanical properties [2].

  • Post-processing: Printed constructs undergo solvent rinsing to remove uncured resin, followed by post-curing under broad-spectrum UV light to ensure complete polymerization and optimal mechanical performance.

The following workflow illustrates the complete DLP fabrication process for acrylate-based biomedical devices:

G Start Start DLP Fabrication ResinForm Resin Formulation Start->ResinForm AUPSynth AUP Synthesis ResinForm->AUPSynth PhotoInit Add Photoinitiator (0.1-2.0 wt%) AUPSynth->PhotoInit CADPrep CAD Preparation PhotoInit->CADPrep ModelDesign 3D Model Design CADPrep->ModelDesign SliceModel Model Slicing (25-100 μm layers) ModelDesign->SliceModel OrientPart Part Orientation Optimization SliceModel->OrientPart DLPrint DLP Printing OrientPart->DLPrint LayerExp Layer Exposure (365-405 nm) DLPrint->LayerExp ZMovement Z-stage Movement LayerExp->ZMovement ZMovement->DLPrint Repeat until complete PostProc Post-Processing ZMovement->PostProc SolventRinse Solvent Rinsing PostProc->SolventRinse PostCure UV Post-Curing SolventRinse->PostCure Charact Characterization PostCure->Charact MechTest Mechanical Testing Charact->MechTest BioComp Biocompatibility Assessment Charact->BioComp End Sterilization & Packaging MechTest->End BioComp->End

Composite and Nanocomposite Fabrication

The integration of reinforcing phases with acrylate polymer matrices enables the creation of composite materials with enhanced mechanical and functional properties. For orthopedic applications, PEEK-acrylate composites have been developed to combine the excellent mechanical strength and radiolucency of PEEK with the tailored bioactivity and processability of acrylates [4]. Similarly, collagen-acrylate nanocomposites leverage the biological recognition sites of natural collagen fibrils with the mechanical stability and tunable physical properties of synthetic acrylate polymers, creating biomimetic scaffolds that support cell adhesion and proliferation while providing structural integrity [5]. These composite approaches facilitate the development of materials that simultaneously address mechanical, biological, and processing requirements in complex biomedical applications.

Sterilization Considerations for Acrylate Medical Devices

Sterilization Method Selection

Sterilization represents a critical processing step for implantable medical devices, with method selection profoundly influencing material properties and device performance. Acrylate polymers exhibit variable compatibility with different sterilization techniques, necessitating careful protocol selection based on specific polymer composition and intended application:

  • Ethylene Oxide (EtO) Sterilization: This method demonstrates broad compatibility with most acrylate and methacrylate polymers, including shape memory formulations. EtO effectively sterilizes without significantly altering thermomechanical properties or causing excessive degradation, making it suitable for temperature-sensitive devices. However, careful aeration is required to remove residual EtO, and cycle times are typically longer than alternative methods [6] [7].

  • Gamma Radiation: Many acrylic polymers can be sterilized using gamma radiation at standard doses (25-100 kGy), particularly when formulated with stabilizers or styrenic comonomers that enhance radiation resistance. However, unmodified acrylics may experience yellowing discoloration and mechanical property degradation following gamma exposure, requiring careful formulation optimization for radiation-sterilized devices [6].

  • Steam Autoclaving: Conventional steam sterilization is generally unsuitable for most acrylic polymers due to their relatively low glass transition temperatures. The combination of heat and moisture typically causes warping, deformation, and dimensional instability in acrylic devices, limiting this method's applicability [6].

  • E-Beam Radiation: Electron beam sterilization shares similar considerations with gamma radiation, though with potentially reduced penetration depth. Appropriate stabilizer systems can mitigate property degradation, making this method viable for thin-section acrylic devices [6].

Table 2: Sterilization Methods for Acrylate-Based Biomedical Devices

Sterilization Method Typical Conditions Compatibility with Acrylates Advantages Limitations
Ethylene Oxide 40-60°C, 40-80% humidity Excellent for most formulations Low temperature, effective penetration Long cycle, residual removal required
Gamma Radiation 25-100 kGy Good with proper stabilization Deep penetration, terminal processing Potential yellowing, property changes
Steam Autoclaving 121-134°C, 15-30 psi Generally unsuitable Rapid, no toxic residuals Warping and deformation of acrylics
E-Beam Radiation 10-50 kGy Moderate with stabilization Rapid processing, no residuals Limited penetration, potential surface effects
Sterilization Protocol Optimization

The sterilization resilience of acrylate-based medical devices can be enhanced through strategic material design and process optimization. Copolymerization with styrenic comonomers or formulation with appropriate radioprotectants and antioxidants significantly improves stability during radiation-based sterilization. Similarly, the selection of polymer backbones with higher thermal stability expands processing options. For thiol-ene/acrylate shape memory polymers, studies have confirmed that EtO sterilization preserves thermomechanical properties and self-softening behaviors critical for minimally invasive implantation, while maintaining endotoxin levels below FDA-recommended thresholds [7]. Sterilization validation should always include comprehensive assessment of mechanical properties, dimensional stability, and biocompatibility following processing to ensure clinical safety and efficacy.

Experimental Protocols

Protocol: DLP Fabrication of Acrylate-Based Tissue Engineering Scaffolds

This protocol describes the fabrication of tissue-specific scaffolds using acrylate-endcapped urethane polymers (AUPs) optimized for digital light processing [2].

Materials and Equipment:

  • Acrylate-endcapped urethane polymers (UPEG2, UPEG6, UPPG2, or UPPG6)
  • Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide (Irgacure 819) or similar photoinitiator
  • Sudan I or similar UV absorber for resolution enhancement
  • Commercial DLP printer with 385-405 nm wavelength capability
  • Isopropyl alcohol (≥99.7%) for post-processing
  • UV post-curing chamber (broad-spectrum, 350-400 nm)

Procedure:

  • Resin Formulation

    • Prepare photocurable resin by dissolving 0.5 wt% Irgacure 819 in the selected AUP material
    • For enhanced resolution, add 0.01-0.05 wt% Sudan I and mix thoroughly
    • Degas the resin under vacuum (10-15 mbar) for 30 minutes to remove entrapped air
  • DLP Printer Preparation

    • Calibrate the build platform to ensure proper alignment with the vat bottom
    • Set layer thickness to 50 μm for most applications (25 μm for high-detail features)
    • Determine exposure parameters through preliminary tests:
      • UPEG series: 10-20 mW/cm² for 2-5 seconds per layer
      • UPPG series: 10-20 mW/cm² for 3-7 seconds per layer
  • Printing Process

    • Import the scaffold CAD model (STL format) into slicing software
    • Orient the structure to minimize overhangs and optimize support placement
    • Slice the model and generate the printing file
    • Initiate the printing process in a controlled environment (20-25°C)
  • Post-Processing

    • Carefully remove the printed scaffold from the build platform
    • Immerse in isopropyl alcohol with gentle agitation for 2-5 minutes to remove uncured resin
    • Transfer to fresh isopropyl alcohol for a second rinse (1-2 minutes)
    • Air dry for 30 minutes followed by UV post-curing for 10-15 minutes per side
  • Characterization and Quality Control

    • Measure critical dimensions using digital calipers or optical microscopy
    • Perform mechanical testing according to ASTM D638 (tensile) and D695 (compression)
    • Validate sterility according to ISO 11737-2 for implantable applications

Troubleshooting Notes:

  • Incomplete curing: Increase exposure time or photoinitiator concentration
  • Poor adhesion to build platform: Increase bottom layer exposure time by 50-100%
  • Sticking to vat bottom: Consider reducing exposure time or adding release agents
  • Delamination between layers: Ensure proper Z-axis movement and increase exposure time
Protocol: Sterilization of Acrylate Medical Devices with Ethylene Oxide

This protocol describes the sterilization of acrylate-based medical devices using ethylene oxide (EtO), suitable for temperature-sensitive applications [6] [7].

Materials and Equipment:

  • Ethylene oxide sterilizer with controlled temperature, humidity, and pressure
  • Sterility indicators (biological and chemical)
  • Aeration chamber or well-ventilated area
  • Gas-specific monitoring equipment
  • Appropriate personal protective equipment

Procedure:

  • Pre-sterilization Preparation

    • Clean devices thoroughly to remove any manufacturing residues or contaminants
    • Package devices in breathable sterilization packaging compatible with EtO penetration
    • Place chemical indicators inside each package to verify process effectiveness
    • Load packages into the sterilizer chamber, ensuring adequate spacing for gas circulation
  • Sterilization Cycle

    • Evacuate the chamber to 0.5-0.7 bar to remove air
    • Humidify to 40-80% relative humidity at 40-60°C to enhance microbial susceptibility
    • Introduce EtO gas to achieve concentration of 450-1200 mg/L
    • Maintain exposure conditions for 2-6 hours depending on device density and bioburden
    • Evacuate the chamber to remove EtO, typically with multiple pressure pulses
  • Post-sterilization Aeration

    • Transfer sterilized devices to a well-ventilated aeration area or controlled aeration chamber
    • Maintain temperature at 40-60°C to facilitate desorption of residual EtO
    • Aerate for a minimum of 8 hours, though 12-72 hours may be required depending on material thickness and device geometry
    • Monitor residual EtO levels to ensure compliance with ISO 10993-7 standards
  • Sterility Validation

    • Test biological indicators (e.g., Bacillus atrophaeus) to confirm sterilization efficacy
    • Document all process parameters for quality assurance records
    • Perform extractable and leachable testing if device contact with bodily fluids is anticipated

Safety Considerations:

  • EtO is flammable, carcinogenic, and mutagenic—strict engineering controls and personal protective equipment are essential
  • Continuous monitoring of workplace atmospheres for EtO levels is required
  • Proper ventilation and emission controls must be maintained during all process stages

Emerging Trends and Future Perspectives

The field of acrylate polymers for biomedical applications continues to evolve, with several emerging trends shaping future development. The incorporation of degradable linkages through advanced polymerization techniques represents a significant innovation, addressing the environmental persistence of synthetic polymers. Recent research has demonstrated the successful radical ring-opening copolymerization of thionolactones with methacrylates using auxiliary comonomers, enabling the insertion of cleavable thioester linkages into otherwise non-degradable polymer backbones [8]. This approach maintains the desirable mechanical and processing properties of conventional acrylates while introducing controlled degradability, potentially revolutionizing the sustainability profile of single-use medical devices.

The convergence of stimuli-responsive chemistry with advanced manufacturing techniques is enabling new generations of "smart" biomedical devices. Shape memory acrylates that undergo programmed morphological changes in response to physiological stimuli offer promising avenues for minimally invasive implantation and tissue regeneration [7]. Similarly, the development of multi-material printing approaches allows the creation of devices with spatially controlled mechanical and biological properties within single constructs. These innovations, coupled with improved understanding of cell-material interactions at the molecular level, position acrylate polymers for continued expansion into increasingly sophisticated biomedical applications, from patient-specific tissue scaffolds to actively targeted drug delivery systems.

References

Comprehensive Application Notes and Protocols: Acrylic Acid as Nucleophile in Oxirane Ring-Opening Reactions

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Oxirane Ring-Opening with Acrylic Acid

The ring-opening reaction of oxiranes (epoxides) with acrylic acid (AA) as a nucleophile represents a straightforward, atom-economic method for synthesizing β-hydroxy acrylate monomers, which serve as versatile building blocks for polymer applications. This transformation has gained significant attention due to its simplicity, high yields, and compatibility with renewable starting materials, aligning with green chemistry principles [1]. The resulting β-hydroxy acrylates can be polymerized via various mechanisms to produce materials with diverse thermal and mechanical properties suitable for coatings, adhesives, biomedical devices, and engineering plastics [1] [2] [3].

The fundamental reaction involves AA attacking the less hindered carbon of the oxirane ring, resulting in ring opening and formation of an ester linkage with a pendant hydroxyl group. This direct esterification approach offers advantages over traditional routes that employ acrylic acid derivatives (e.g., acid chlorides) or require activating agents, thereby improving atom economy and reducing waste [1]. When designed appropriately, the methodology can be performed solvent-free, further enhancing its environmental credentials and simplifying purification processes [1].

Reaction Mechanism and Synthetic Applications

Mechanistic Insights

The ring-opening reaction of oxiranes with acrylic acid proceeds through a concerted mechanism where the carboxylic acid group attacks the epoxide ring. Computational studies using Density Functional Theory (DFT) have revealed that the reaction can follow multiple pathways, with the preferred mechanism depending on catalyst presence and type [3]. In uncatalyzed reactions, the process proceeds via a six-membered ring transition state where the acidic proton of AA coordinates with the oxygen atom of the epoxide ring, while the carbonyl carbon attacks the less substituted methylene carbon of the epoxide [3].

For catalyzed reactions, particularly with organochromium complexes or amine-based catalysts, the mechanism typically involves initial activation of the epoxide ring through coordination with the catalyst, followed by nucleophilic attack by the carboxylic acid. Experimental and computational studies with benzimidazole catalyst suggest the formation of a carboxylic acid-catalyst complex that subsequently reacts with the epoxide, rather than an epoxide-catalyst intermediate [3]. This activation significantly reduces the energy barrier for the ring-opening step, enhancing reaction rates and enabling milder reaction conditions. Fourier Transform Infrared (FTIR) spectroscopy analysis confirms the occurrence of simple addition esterification between the epoxide and carboxylic acid groups without detectable side reactions such as etherification when appropriate catalysts and conditions are employed [3].

Synthetic Scope and Applications

The oxirane ring-opening with AA demonstrates remarkable substrate versatility, accommodating various oxirane structures to yield diverse β-hydroxy acrylate monomers. Research has successfully employed cyclohexene oxide (CO), (+)-limonene oxide (LO), 1,2-epoxydodecane (ED), and 1,2-epoxybutane (EB) as substrates, achieving isolated yields ranging from 68% to 87% [1]. This broad scope enables fine-tuning of subsequent polymer properties by selecting appropriate oxirane starting materials.

The synthetic utility of this methodology extends to the production of renewable acrylic monomers from bio-based precursors. For instance, limonene oxide derived from citrus peel waste can be transformed into limonene-based acrylates, providing sustainable alternatives to petroleum-derived monomers [4]. The resulting β-hydroxy acrylates serve as versatile intermediates for various polymeric materials, including vinyl ester resins for coatings and composites, pressure-sensitive adhesives, and biomedical materials [2] [3]. The presence of both acrylate and hydroxyl functionalities in the products allows for further chemical modifications or participation in dual-cure systems, expanding their application potential.

Experimental Protocols

Standard Laboratory-Scale Protocol for β-Hydroxy Acrylate Synthesis

This protocol describes the synthesis of 2-hydroxycyclohexyl acrylate from cyclohexene oxide and acrylic acid, representative of the general method for β-hydroxy acrylate production [1].

  • Materials: Acrylic acid (AA, 99%), cyclohexene oxide (CO, 98%), 4-methoxyphenol (MEHQ, inhibitor, 99%), sodium hydroxide (98%), toluene (≥99%), magnesium sulfate [1].
  • Equipment: 100 mL round bottom flask, magnetic stirrer, heating mantle with temperature control, short path distillation apparatus, rotary evaporator, separation funnel [1].

Procedure:

  • Charge a 100 mL round bottom flask with CO (13.6 g, 0.14 mol, 1 equiv.), AA (40 g, 0.55 mol, 4 equiv.), and MEHQ (0.17 g, 1.4 mmol, 0.01 equiv.). Equip the flask with a magnetic stir bar [1].
  • Heat the reaction mixture at 75°C with continuous stirring for 3 hours. Monitor reaction progress by 1H NMR or FTIR spectroscopy if needed [1].
  • After cooling to ambient temperature, set up a short path distillation apparatus. Slowly heat the crude mixture to 60°C under reduced pressure (2-3 mbar) to recover excess AA via dropwise distillation. Typically, 95% of theoretical AA recovery is achieved [1].
  • Transfer the residual mixture to a separatory funnel containing 200 mL of 10 wt% NaOH solution and 200 mL toluene. Extract the product, isolate the organic phase, and wash twice with 10 wt% NaOH solution followed by two washes with brine [1].
  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate using a rotary evaporator at 40°C to obtain the desired product as a transparent oil. Typical yield: 84% (26 g, 0.12 mol) [1].

Purification and Analysis: The crude product may be further purified by flash chromatography if necessary. Analyze the product by 1H NMR (400 MHz, DMSO-d₆): characteristic peaks include δ 6.10-6.40 (acrylate CH=CH₂), 5.90-6.10 (acrylate CH=CH₂), 4.70-5.00 (methine CH-OCO), 3.40-3.70 (CH-OH), and 1.20-2.00 (cyclohexyl ring protons). FTIR spectroscopy confirms product formation with appearance of carbonyl stretch at 1720 cm⁻¹ and acryloyl double bond at 1637 cm⁻¹, while the epoxide ring absorption at 915 cm⁻¹ disappears [3].

Continuous Flow Synthesis of 2-Hydroxyethyl Acrylate

This protocol describes a continuous homogeneous synthesis approach for 2-hydroxyethyl acrylate (HEA) using a stop-flow microreactor system, offering improved safety and reaction control [2].

  • Materials: Acrylic acid (>99%), ethylene oxide (EO, >99.9%), organochromium catalyst (e.g., chromium acetate, chromium 2-ethylhexanoate, chromium picolinate, or chromium acetylacetonate) [2].
  • Equipment: Stop-flow microreactor system with multiple microtubes, syringe pumps, back-pressure regulator, in-line mixing tee, temperature-controlled heating blocks [2].

Procedure:

  • Prepare a catalyst solution by dissolving organochromium catalyst (0.5-2.0 mol%) in acrylic acid. For Cr(acac)₃, pre-heat the catalyst solution at 90°C for 30 minutes to accelerate ligand exchange activation [2].
  • Load the catalyst solution into a syringe pump and connect to the microreactor system through an in-line mixing tee.
  • Pressurize ethylene oxide gas in a separate reservoir and deliver via a mass-flow controller or syringe pump to the mixing tee.
  • Set system pressure to 10-20 bar using a back-pressure regulator to maintain homogeneous reaction conditions and prevent EO vaporization [2].
  • Adjust reactant stoichiometry to AA:EO molar ratio of 1:1 to 1:1.2, with total flow rates corresponding to residence times of 20-60 minutes in the reaction zone maintained at 80-100°C [2].
  • Collect the reactor effluent and analyze by GC-MS or NMR for conversion and selectivity. Typical EO conversion exceeds 95% with HEA selectivity >90% under optimized conditions [2].

Notes: The stop-flow microreactor enables rapid screening of reaction conditions by numbering up parallel microtubes. Organochromium catalysts show varying activities based on ligand properties, with chromium picolinate and chromium 2-ethylhexanoate generally providing higher reaction rates than chromium acetate [2].

Ultrasound-Assisted Synthesis of Limonene-Based Acrylates

This specialized protocol describes the production of limonene acrylates using ultrasound-assisted epoxidation followed by esterification with AA, highlighting the integration of renewable resources [4].

  • Materials: (+)-Limonene (≥97%), potassium peroxymonosulfate (Oxone), acrylic acid (99%), 1,2-dimethylimidazole (≥98%, catalyst), 4-methoxyphenol (MEHQ, inhibitor), acetone, ethyl acetate, sodium hydrogen carbonate, magnesium sulfate [4].
  • Equipment: Ultrasound bath or probe system, continuous flow reactor (for epoxidation), standard glassware for esterification [4].

Epoxidation Procedure:

  • Dissolve limonene (15.2 g, 0.1 mol) in acetone (100 mL) in a suitable reactor equipped with ultrasonic transducers.
  • Add Oxone (92 g, 0.15 mol) dissolved in deionized water (200 mL) and sodium bicarbonate buffer to maintain pH ~7.5.
  • Subject the biphasic mixture to ultrasound irradiation (e.g., 40 kHz, 300 W) at room temperature for 20 minutes with vigorous stirring. Monitor conversion by TLC or GC-MS [4].
  • Upon completion (typically >98% conversion), separate organic layer, wash with brine, dry over MgSO₄, and concentrate to obtain limonene oxide (LO) and limonene dioxide (LDO) mixture.
  • Alternatively, perform the epoxidation in a continuous mini-flow reactor under ultrasound for improved efficiency and safety [4].

Esterification Procedure:

  • Charge a reaction vessel with the LO/LDO mixture (from previous step, approximately 0.08 mol), acrylic acid (10.8 g, 0.15 mol, 1.9 equiv.), 1,2-dimethylimidazole catalyst (0.5-1.0 mol%), and MEHQ (200-500 ppm).
  • Heat at 80-90°C for 2 hours with continuous stirring. Monitor acid value and reaction progress by FTIR (disappearance of epoxide peak at 915 cm⁻¹) [4].
  • After cooling, purify the crude limonene acrylate by extraction with NaHCO₃ solution followed by column chromatography if needed. Typical conversion exceeds 97% [4].

Table 1: Optimization Parameters for Oxirane Ring-Opening with Acrylic Acid

Parameter Screened Range Optimal Conditions Impact on Reaction
Temperature 60-100°C 75-80°C Higher temperatures increase rate but may promote oligomerization
AA:Oxirane Ratio 1:1 to 5:1 4:1 Excess AA drives equilibrium, facilitates purification
Catalyst Loading 0.1-2.0 mol% 0.5-1.0 mol% Higher loading increases rate but may complicate purification
Reaction Time 1-24 hours 2-3 hours (scaled) Longer times increase conversion but risk oligomerization
Inhibitor (MEHQ) 0-1000 ppm 200-500 ppm Prevents radical polymerization of acrylic moiety

Catalyst Systems and Reaction Optimization

Catalyst Screening and Performance

The ring-opening reaction of oxiranes with AA benefits from appropriate catalyst selection, which significantly influences reaction rate, selectivity, and conversion. Various catalyst systems have been investigated, ranging from simple acids to organometallic complexes [1] [2] [3].

Table 2: Comparison of Catalyst Systems for Oxirane Ring-Opening with Acrylic Acid

Catalyst Loading (mol%) Temperature (°C) Time (h) Conversion (%) Selectivity (%) Notes
Methanesulfonic acid 1.0 75 24 >99 ~85 Economical, may promote side reactions
Tetrabutylammonium chloride 1.0 75 24 45 >95 Mild conditions, lower conversion
Chromium acetate 0.5 90 1.5 63 >90 Good balance of activity and selectivity
Chromium 2-ethylhexanoate 0.5 90 1.5 95 >90 High activity, industrial relevance
Chromium picolinate 0.5 90 1.5 98 >90 Excellent activity, chelation stability
Chromium acetylacetonate 0.5 90 1.5 45 (initial) >90 Requires activation, improved performance after pre-heating
Benzimidazole 1.0 80 6 ~70 >95 Minimal side reactions, computational validation
Reaction Kinetics and Process Optimization

Kinetic studies of the oxirane-AA reaction reveal pseudo-first-order behavior at initial stages, with rate constants highly dependent on catalyst type and reaction temperature. Research demonstrates that the reaction follows a first-order kinetic model with respect to epoxy concentration during initial stages (up to approximately 68% conversion), after which the rate decreases due to changing reactant concentrations and potential viscosity effects [3].

For the synthesis of 2-hydroxyethyl acrylate catalyzed by organochromium complexes, the activation energy has been determined to range between 50-65 kJ/mol depending on the specific catalyst ligand structure [2]. Chromium catalysts with moderate coordination strength (e.g., chromium 2-ethylhexanoate, chromium picolinate) typically show optimal performance by balancing epoxide activation and product release. Process intensification approaches include:

  • Continuous flow systems for improved mass/heat transfer and safety, particularly important for gaseous epoxides like ethylene oxide [2]
  • Ultrasound assistance to enhance reaction rates in biphasic systems, reducing epoxidation time from 110 minutes to 20 minutes compared to batch processes [4]
  • Solvent-free conditions to improve atom economy and simplify downstream processing [1]
  • Stop-flow microreactors for rapid reaction screening and kinetic studies without residence time limitations [2]

Polymerization and Application of Synthesized Monomers

Free Radical Polymerization Protocol

The synthesized β-hydroxy acrylate monomers can be readily polymerized via free radical polymerization (FRP) to produce polymers with tailored properties [1].

  • Materials: β-hydroxy acrylate monomer, photoinitiator (e.g., Irgacure 184), thermal initiator (e.g., AIBN) if using thermal polymerization [1].
  • Equipment: UV curing system (e.g., Fusion UV curing system), glass slides, spacers (0.5 mm thickness), inert atmosphere chamber for thermal polymerization [1].

Photopolymerization Procedure:

  • Dissolve photoinitiator (Irgacure 184, 1 mol%) in the monomer with gentle heating and stirring if necessary [1].
  • Place the monomer mixture between two hydrophobized glass slides separated by 0.5 mm thick spacers to ensure uniform film thickness [1].
  • Irradiate using a UV curing system (e.g., Fusion UV curing system with electrodeless bulbs type BF9, 6.0 J cm⁻² measured in 320-390 nm range) for 60 seconds [1].
  • Confirm full acrylate conversion by FTIR spectroscopy through disappearance of the peak at 1634 cm⁻¹ associated with the acrylate vinyl group [1].

Thermal Polymerization Procedure:

  • Dissolve thermal initiator (AIBN, 0.15 mol%) and optional chain transfer agent (e.g., DDMAT, 1 mol%) in the monomer. Add toluene (approximately 30% w/w) as solvent and DMF (50 μL) as internal reference for NMR conversion monitoring if needed [1].
  • Sparge the mixture with nitrogen gas for 30 minutes to remove oxygen.
  • Heat at 60-70°C for 4-24 hours depending on monomer reactivity and desired molecular weight.
  • Recover polymer by precipitation into appropriate non-solvent (e.g., hexane or methanol) or direct application as coating.
Material Properties and Applications

The resulting polymers from β-hydroxy acrylates exhibit high transparency and thermal stability (decomposition temperature >250°C), making them suitable for optical applications and high-temperature service environments [1]. Mechanical properties can be tuned based on the oxirane precursor used in the synthesis:

  • Polymers derived from cyclohexene oxide exhibit high modulus (630 MPa) and strength (19 MPa) with limited elongation (3%), characteristic of rigid materials [1].
  • Polymers from limonene oxide show intermediate modulus (180 MPa) and strength (6 MPa) with moderate elongation (40%) [1].
  • Polymers from 1,2-epoxydodecane display lower modulus (0.3 MPa) and strength (0.3 MPa) but high elongation (170%), representing elastomeric behavior [1].

These diverse properties enable applications across multiple domains:

  • Coatings and adhesives: Utilizing tunable stiffness and adhesion properties [2] [3]
  • Biomedical materials: Exploiting biocompatibility and potential degradability [2]
  • Engineering plastics: Leveraging high strength and thermal stability [1]
  • Optical materials: Utilizing high transparency and refractive index tunability [1]

Experimental Design and Workflow

The following diagram illustrates the complete experimental workflow for the synthesis of poly(β-hydroxy acrylates) via oxirane ring-opening with acrylic acid, from monomer synthesis to polymer characterization:

G Start Start Reaction Setup Oxirane Oxirane Substrate Start->Oxirane AA Acrylic Acid Start->AA Catalyst Catalyst System Start->Catalyst Inhibitor Radical Inhibitor Start->Inhibitor Mix Mix Reactants Oxirane->Mix AA->Mix Catalyst->Mix Inhibitor->Mix Heat Heat Reaction (75-90°C) Mix->Heat Monitor Monitor Conversion (FTIR/NMR) Heat->Monitor Purify Purification Monitor->Purify Distill Distill Excess AA Purify->Distill Recover AA Extract Extraction and Washing Purify->Extract Isolate product Distill->Extract Monomer β-Hydroxy Acrylate Monomer Extract->Monomer Polymerize Polymerization Monomer->Polymerize FRP Free Radical Polymerization Polymerize->FRP UV/Thermal RAFT RAFT Polymerization Polymerize->RAFT Controlled MW Characterize Polymer Characterization FRP->Characterize RAFT->Characterize Mechanical Mechanical Testing Characterize->Mechanical Thermal Thermal Analysis Characterize->Thermal Optical Optical Properties Characterize->Optical Applications Material Applications Mechanical->Applications Thermal->Applications Optical->Applications

Diagram 1: Experimental workflow for synthesis and characterization of poly(β-hydroxy acrylates) via oxirane ring-opening with acrylic acid, showing key steps from monomer synthesis to material applications.

Safety Considerations and Conclusion

Safety and Handling Considerations
  • Acrylic acid is corrosive and a potent skin/eye irritant. Always use appropriate personal protective equipment (PPE) including gloves and safety goggles.
  • Ethylene oxide and other epoxides are reactive compounds with potential health hazards. EO is carcinogenic and explosive; use in well-ventilated areas or under appropriate engineering controls with continuous monitoring [2].
  • Radical inhibitors (e.g., 4-methoxyphenol) must be used at 200-500 ppm concentrations to prevent premature polymerization during synthesis and purification [1] [4].
  • Exothermic reactions may occur during epoxide ring-opening. Implement adequate temperature control, especially when scaling up reactions.
  • Organochromium catalysts may present toxicity concerns. Follow appropriate handling procedures and waste disposal regulations [2].
Conclusion

The ring-opening of oxiranes with acrylic acid provides a versatile and efficient route to β-hydroxy acrylate monomers with demonstrated applicability across diverse polymer fields. The methodology offers significant advantages in terms of atom economy, scalability, and compatibility with renewable resources. Through appropriate selection of oxirane substrates and polymerization conditions, material properties can be tuned across a wide spectrum from rigid plastics to elastomers. The integration of continuous flow technologies and alternative activation methods (e.g., ultrasound) further enhances the sustainability and safety profile of these transformations, making them valuable additions to the synthetic toolbox for polymer chemists and materials scientists.

References

Troubleshooting Guide: Reducing Acrylic Acid Loss

Author: Smolecule Technical Support Team. Date: February 2026

Here are answers to common questions and a detailed guide based on a 2024 study.

  • Q: What is the most sustainable method to recover acrylic acid from aqueous solutions?

    • A: Using edible oils (like safflower oil) as the solvent in a reactive extraction process is a recent, effective, and green alternative to conventional methods. It avoids volatile organic compounds and uses biodegradable solvents [1].
  • Q: I'm getting low extraction efficiency. How can I improve it?

    • A: Low efficiency is often due to the solvent and extractant choice. The data below shows that adding an extractant like Tri-(n)-octyl amine (TOA) or Tributyl phosphate (TBP) to an edible oil significantly boosts performance. For the highest efficiency, use safflower oil with TOA [1].
  • Q: Can I further increase the yield beyond what the oil and extractant provide?

    • A: Yes. The study found that adding a modifier to the organic phase can enhance efficiency. The most effective modifier identified was octanol [1].
  • Q: Does temperature affect the extraction?

    • A: Yes, extraction efficiency is temperature-dependent. For the AcA/Edible Oil/TOA system, efficiency decreases as temperature increases from 25°C to 65°C. For optimal results, perform the extraction at 25°C [1].

Experimental Protocol: Reactive Extraction with Edible Oils

This methodology is adapted from a 2024 study on removing acrylic acid from aqueous solutions [1].

1. Objective To separate and recover acrylic acid from a dilute aqueous solution using a reactive extraction method with edible oils and extractants, minimizing the loss of AcA.

2. Materials

  • Aqueous Solution: Acrylic acid (≥99.0%) in deionized water at ~10% (w/w) concentration.
  • Extractants: Tri-(n)-octyl amine (TOA, >98.0%) or Tributyl phosphate (TBP, ≥99.0%).
  • Solvents (Diluents): Edible oils - Safflower oil, Walnut oil, Hazelnut oil, or Sesame oil.
  • Modifier (Optional): 1-Octanol (≥99.0%).
  • Lab Equipment: Separatory funnel, magnetic stirrer, thermometer, and analytical tools for concentration measurement (e.g., titration setup or HPLC).

3. Step-by-Step Procedure

  • Step 1: Prepare the Organic Phase. Mix equal volumes of your chosen edible oil and extractant (TOA or TBP). For a 50 mL total organic phase, use 25 mL of oil and 25 mL of extractant. If using, add octanol as a modifier (e.g., 0.1-0.9 mL per 10 mL of organic phase) [1].
  • Step 2: Mix with Aqueous Solution. In a separatory funnel, combine equal volumes of the organic phase and the ~10% w/w aqueous acrylic acid solution.
  • Step 3: Execute Extraction. Stir the mixture vigorously at a constant temperature of 25°C for a sufficient time to reach equilibrium (specific duration should be determined experimentally, but the study suggests thorough mixing is key).
  • Step 4: Separate Phases. Allow the mixture to settle so the aqueous and organic phases separate completely.
  • Step 5: Analyze and Calculate. Sample the aqueous phase and determine the final concentration of acrylic acid. Calculate the Extraction Efficiency (%E) and Distribution Coefficient (D) using the formulas below.

4. Data Analysis and Formulas

  • Extraction Efficiency (%E): ( %E = \frac{C_{i,aq} - C_{f,aq}}{C_{i,aq}} \times 100 )
  • Distribution Coefficient (D): ( D = \frac{C_{org}}{C_{f,aq}} = \frac{C_{i,aq} - C_{f,aq}}{C_{f,aq}} )

Where:

  • ( C_{i,aq} ) = Initial concentration of AcA in the aqueous phase.
  • ( C_{f,aq} ) = Final concentration of AcA in the aqueous phase after extraction.
  • ( C_{org} ) = Concentration of AcA in the organic phase after extraction.

Performance Data for Reactive Extraction

The table below summarizes key quantitative data from the study to help you select the best combination of materials [1].

Edible Oil Extractant Extraction Efficiency (%E) Distribution Coefficient (D)
Safflower Oil TOA 78.6% 3.67
Safflower Oil TBP 72.6% 2.65
Walnut Oil TOA 77.1% 3.37
Walnut Oil TBP 70.4% 2.38
Hazelnut Oil TOA 75.7% 3.12
Hazelnut Oil TBP 69.8% 2.31
Sesame Oil TOA 73.9% 2.83
Sesame Oil TBP 66.7% 2.00

Workflow and Chemical Process Visualization

The following diagrams illustrate the core concepts and experimental workflow of the reactive extraction process.

G Acrylic Acid Reactive Extraction Workflow Start Start: Prepare Aqueous Acrylic Acid Solution A Prepare Organic Phase: Edible Oil + Extractant (TOA/TBP) Start->A B Mix Phases and Stir A->B C Allow Phases to Separate B->C D Sample Aqueous Phase C->D E Analyze Final AcA Concentration D->E F Calculate Efficiency (%E) and Distribution (D) E->F

References

optimizing acrylic acid extraction efficiency

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • What are the primary objectives when optimizing an acrylic acid purification process? Modern optimization aims to balance multiple, often competing, objectives. The key is not just to maximize economic benefits but also to minimize environmental impact, particularly carbon dioxide emissions. This involves fine-tuning key operational variables (like distillation column reflux ratios) to find a Pareto-optimal solution where improving one objective does not negatively impact the other [1].

  • Why is simple distillation not suitable for purifying acrylic acid from its aqueous solution? Due to hydrogen bonding within the aqueous system of acrylic acid, conventional distillation is ineffective. The industry primarily employs methods like extraction, crystallization, and notably, heterogeneous azeotropic distillation, which is favored for its short process flow, lower equipment investment, and high product yield [1].

  • What are green alternatives to conventional volatile organic compound (VOC) solvents in acrylic acid extraction? Research shows that edible oils (e.g., walnut, hazelnut, sesame, safflower oil) can be effective, biodegradable solvents for reactive extraction. When combined with extractants like Tri-n-Octyl Amine (TOA) or Tributyl Phosphate (TBP), they offer a more environmentally friendly separation method [2].

Troubleshooting Guide

The table below outlines common problems, their potential causes, and recommended solutions.

Problem Possible Causes Recommended Solutions
Low Extraction Efficiency Ineffective solvent/extractant combination; Incorrect temperature; Low extractant concentration [2]. Use TOA or TBP with a modifier like octanol; Optimize temperature (efficiency may decrease with increase [2]); Increase extractant concentration in the organic phase [2].
Product Polymerization Lack of polymerization inhibitor; Overheating during distillation [3]. Add inhibitors like hydroquinone or its monomethyl ether before distillation; Use an oil bath for gentle heating and avoid high temperatures [4].
High Acetic Acid Impurity Ineffective separation during distillation; Solvent system not optimized for selectivity [3]. Employ a sequence of distillation columns under reduced pressure; Use a solvent system like isopropyl acetate/cyclohexane designed for effective acetic acid separation [3].
High Carbon Emissions Suboptimal process conditions; High energy consumption in distillation [1]. Implement multi-objective optimization algorithms (e.g., NSGA-II) to find operating points that reduce emissions without sacrificing economics [1].
System Instability Under Real Production Fixed setpoints unable to handle feed disturbances and uncertainties [5]. Move from steady-state to dynamic simulation and advanced control strategies (e.g., Stochastic Plantwide Optimizing Control) to dynamically adjust to variations [5].

Experimental Protocols for Extraction

Here are detailed methodologies for two key extraction approaches cited in the literature.

Protocol 1: Reactive Extraction Using Edible Oils

This protocol is based on research using edible oils as green solvents [2].

  • Objective: To separate acrylic acid from dilute aqueous solutions using edible oils and extractants.
  • Materials:
    • Aqueous acrylic acid solution (~10% w/w)
    • Extractants: Tri-n-Octyl Amine (TOA) or Tributyl Phosphate (TBP)
    • Solvents: Edible oils (e.g., safflower, walnut, hazelnut, sesame oil)
    • Modifier: e.g., Octanol
    • Equipment: Separatory funnels, constant-temperature water bath shaker.
  • Procedure:
    • Prepare the organic phase by mixing the edible oil with the extractant (TOA or TBP). Research used a 1:1 volume ratio of oil to extractant [2].
    • For higher yields, add a modifier like octanol to the organic phase. Studies added 0.1-0.9 mL octanol to the oil-extractant mixture [2].
    • Mix equal volumes of the aqueous acrylic acid solution and the organic phase in a separatory funnel.
    • Shake the mixture vigorously for a set period (e.g., several hours) at a controlled temperature (e.g., 25°C).
    • Allow the phases to separate completely.
    • Analyze the acrylic acid concentration in both the aqueous and organic phases to calculate extraction efficiency (%E) and the distribution coefficient (D) [2].

The workflow for this reactive extraction process is as follows:

G A Prepare Organic Phase B Mix with Aqueous Acrylic Acid A->B C Shake & Equilibrate B->C D Phase Separation C->D E Analyze Phases D->E F Calculate Efficiency (%E) and Distribution Coefficient (D) E->F

Protocol 2: Industrial Solvent Extraction via Azeotropic Distillation

This protocol outlines a continuous industrial-scale process for recovering acrylic acid [3].

  • Objective: To dehydrate and purify crude aqueous acrylic acid obtained from the quenching of a reaction gas mixture.
  • Materials:
    • Crude aqueous acrylic acid (e.g., 30-70% acrylic acid, 0.5-7.5% acetic acid).
    • Immiscible solvent: A mixture of isopropyl acetate and cyclohexane (e.g., 35-75% cyclohexane of the total solvent weight) [3].
  • Procedure:
    • Quenching: The hot gaseous mixture from propylene oxidation is quenched with an aqueous liquid to form a crude aqueous acrylic acid solution [3].
    • Liquid-Liquid Extraction: Contact the aqueous solution with the immiscible solvent (isopropyl acetate/cyclohexane) in a counter-current continuous extractor. This forms an organic extract containing the acid values and an aqueous raffinate [3].
    • Solvent Recovery and Acid Purification:
      • The organic extract is sent to a series of distillation columns under reduced pressure.
      • A low-boiling fraction containing cyclohexane and water is condensed and separated, with cyclohexane recycled.
      • A high-boiling fraction is further distilled to separate acetic acid and recover a purified acrylic acid product containing less than 0.1% acetic acid.
      • The solvent (isopropyl acetate) is also recovered and recycled [3].

The following flowchart illustrates the key stages of this industrial purification process:

G Start Quench Reaction Gas Extract Liquid-Liquid Extraction (Solvent: iPrAc/Cyclohexane) Start->Extract Distill1 Distill Extract: Separate Cyclohexane/Water Extract->Distill1 Recycle Recycle Cyclohexane Distill1->Recycle Top Fraction Distill2 Distill Bottoms: Recover Acrylic Acid & Recycle Solvent Distill1->Distill2 Bottom Fraction

Quantitative Data for Optimization

The table below summarizes key experimental data for reactive extraction using different solvent systems, which can be used to guide solvent selection [2].

Solvent (Oil) Extractant Modifier (0.5 mL) Distribution Coefficient (D) Extraction Efficiency (%E)
Safflower Oil TOA - 25.70 95.8%
Safflower Oil TOA Octanol 33.96 96.7%
Safflower Oil TBP - 9.16 89.1%
Walnut Oil TOA - 24.59 95.6%
Hazelnut Oil TOA - 24.31 95.5%
Sesame Oil TOA - 23.80 95.4%

References

acrylic acid process multi-objective optimization

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

Here are answers to some common questions about optimizing the acrylic acid production process.

Q1: What are the typical conflicting objectives in acrylic acid process optimization? In acrylic acid production, you often need to balance multiple competing goals [1]:

  • Maximize yield and productivity: This involves increasing the output of acrylic acid from the key oxidation reactors.
  • Minimize production cost: This can include reducing the consumption of raw materials (like propylene) and utilities (such as steam for temperature control).
  • Minimize environmental impact: This involves suppressing the formation of unwanted by-products like carbon oxides and acetic acid. Improving one objective often comes at the expense of another, which is why multi-objective optimization is necessary.

Q2: What are some common irreversible quality issues in acrylic resin production? While not specific to the optimization algorithm, being aware of severe production issues is crucial for researchers [2]:

  • Irreversible Problems: These are often related to product color and physical form, such as resin that is dark yellow or reddish, has a milky/cloudy appearance, or contains gels and colloidal particles. These issues are usually difficult or impossible to salvage.
  • Reversible Problems: These include abnormalities in solid content, viscosity, high odor, or low monomer conversion rate. These can often be corrected with process adjustments.

Q3: Why use a meta-model for optimization instead of the original process model? Using a first-principle (phenomenological) model for multi-objective optimization can be computationally intensive because it requires a large number of simulations to find the best solutions [1]. One study on acrylic acid optimization used Artificial Neural Networks (ANNs) as a meta-model (or surrogate model) to capture the complex relationships between decision variables and process objectives. Once trained, this ANN model could approximate the process behavior much faster, reducing the optimization time by a factor of 15.5 compared to using the original model [3] [1].

Troubleshooting Guide: Common Scenarios

The following table outlines potential issues related to optimization goals and process operation, along with investigative steps and principles for solutions.

Scenario Potential Causes & Investigation Principles for Resolution

| Low Acrylic Acid Yield | 1. Reaction Conditions: Check temperature profiles in both reactors (optimum is reactor-specific, e.g., first reactor often 330–430 °C) [1]. Review oxygen-to-propylene ratio. 2. Catalyst Activity: Assess catalyst selectivity and deactivation. | Re-optimize decision variables (e.g., temperatures, flowrates) to find a new Pareto-optimal solution that favors yield, potentially accepting a higher cost [1]. | | High Production Cost | 1. Utility Consumption: Analyze steam usage (used as a thermal sink and for selectivity) and compressor work for air/water vapor [1]. 2. Raw Material Efficiency: Review propylene conversion and selectivity to desired products. | Use multi-objective optimization to find an operating point that minimizes cost. This may involve trading off against a slightly lower yield [1]. | | Product Quality Issues (e.g., Color) | 1. Raw Material Purity: Verify solvent quality (e.g., toluene, xylene); yellow solvent can lead to discolored resin. Check for excessive water content in solvents [2]. 2. Process Parameters: Ensure proper reflux and dehydration steps are completed during synthesis [2]. | Implement stricter quality control for raw materials. Use optimization to maintain process parameters within a window that ensures quality, even if it is not a direct objective. |

Experimental Protocol: Multi-Objective Optimization using a Meta-Model

This methodology, successfully applied to acrylic acid production, uses an ANN as a surrogate to drastically speed up the optimization process [1].

1. Define the Multi-Objective Optimization Problem (MOP)

  • Decision Variables (θ): Identify the key process inputs you can control. In the acrylic acid case, this involved eight variables, likely including reactor inlet temperatures, feed flow rates, and pressure [1].
  • Objectives (J): Define the outputs you want to optimize. The study used nine performance criteria, which would include acrylic acid yield, production cost, and other economic or environmental indicators [1].
  • Constraints: Set the operating limits for all variables, including safety constraints like maintaining the oxygen concentration below the Minimum Oxygen Concentration (MOC) in the first reactor to avoid flammable mixtures [1].

2. Generate Data and Develop the Meta-Model

  • Data Generation: Use your validated first-principle process model (e.g., in ASPEN, UniSim, or FORTRAN) to simulate a wide range of operating conditions. A uniform design can be effective for sampling the decision variable space [1].
  • Model Training: Train an Artificial Neural Network (ANN) to learn the mapping between your decision variables and the performance objectives. Validate the ANN to ensure its predictions agree well with the original model [1].

3. Perform Multi-Objective Optimization

  • Algorithm: Use a multi-objective evolutionary algorithm (MOEA), such as the Non-dominated Sorting Genetic Algorithm (NSGA-II), to find the Pareto-optimal solutions [4].
  • Execution: Run the MOEA using the fast ANN meta-model to evaluate solutions. The output will be a Pareto front—a set of solutions where improving one objective worsens another [1] [4].

4. Multi-Criteria Decision Making (MCDM)

  • Selection: Use a decision-making method like the Technique for Order Preference by Similarity to Ideal Solution (TOPSIS) or the Net Flow Method (NFM) to rank the Pareto-optimal solutions and select the best compromise solution for your specific priorities [3] [4].

The workflow below summarizes the entire process from data collection to final decision-making.

Start Start: Define MOO Problem Data Generate Data using First-Principle Model Start->Data ANN Develop & Validate ANN Meta-Model Data->ANN MOO Perform Multi-Objective Optimization (e.g., NSGA-II) ANN->MOO PF Obtain Pareto Front MOO->PF MCDM Rank & Select Solution (MCDM e.g., TOPSIS, NFM) PF->MCDM End Final Decision MCDM->End

Important Considerations for Your Experiments

  • Safety First: Always remember that the propylene feed in the first reactor is flammable. A key process constraint is to operate outside the flammability limits by controlling composition, often by maintaining oxygen below the Minimum Oxygen Concentration (MOC) [1] [5].
  • Polymerization Risk: Acrylic acid is prone to uncontrolled exothermic polymerization at high concentrations and temperatures (>110°C). This must be a critical constraint in both reactor and separation column design and operation [5].

References

neural network meta-models for acrylic acid production

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQ)

Here are answers to some fundamental questions about implementing NN meta-models for acrylic acid processes.

  • Q1: What are the main benefits of using a neural network meta-model for acrylic acid process optimization? The primary benefit is a massive reduction in computational time. One study on optimizing a two-reactor system for acrylic acid production reported that using an ANN surrogate model decreased optimization time by a factor of 15.5 compared to using a complex first-principles model directly [1]. This allows for rapid exploration of the Pareto domain in multi-objective optimization (MOO) scenarios.

  • Q2: My purely data-driven NN model makes unrealistic predictions. How can I improve its physical consistency? This is a common challenge with black-box models. The solution is to develop a hybrid or "gray-box" model. This approach integrates first-principles knowledge directly into the neural network. For instance, for an acrylic acid crystallization process, you can incorporate thermodynamic constraints—such as UNIQUAC-based solid-liquid equilibrium (SLE) calculations and mass balance equations—into the NN's training process. This ensures that the model's predictions are not just statistically sound but also thermodynamically feasible, greatly improving accuracy, especially when extrapolating beyond the training data [2].

  • Q3: What is a typical workflow for developing and using an ANN meta-model? The process generally follows a structured pipeline, from data generation to final decision-making, as visualized below.

    workflow First-Principles Model First-Principles Model Data Generation (LHS) Data Generation (LHS) First-Principles Model->Data Generation (LHS)  Simulates ANN Training & Validation ANN Training & Validation Data Generation (LHS)->ANN Training & Validation  Provides Data Trained ANN Meta-Model Trained ANN Meta-Model ANN Training & Validation->Trained ANN Meta-Model Optimization Algorithm (e.g., GA) Optimization Algorithm (e.g., GA) Pareto Domain Analysis Pareto Domain Analysis Optimization Algorithm (e.g., GA)->Pareto Domain Analysis  Generates Decision Making (e.g., NFM) Decision Making (e.g., NFM) Pareto Domain Analysis->Decision Making (e.g., NFM)  Ranks Solutions Trained ANN Meta-Model->Optimization Algorithm (e.g., GA)  Replaces Model

    Diagram 1: A standard workflow for creating and deploying an ANN meta-model for process optimization, illustrating the key stages from data generation to final decision-making.

  • Q4: How do I handle the high computational cost of generating data to train the meta-model? The initial data generation step, which involves running a complex first-principle model thousands of times, is indeed computationally expensive. To maximize efficiency, use a smart sampling strategy like Latin Hypercube Sampling (LHS). LHS ensures you get good coverage of the entire multi-dimensional input variable space with a far smaller number of simulation runs than a simple grid search would require [1] [2].

Experimental Protocol & Data Summary

The table below summarizes the key quantitative details from two relevant studies to guide your experimental design.

Study Focus NN Architecture & Training Decision Variables & Objectives Performance & Results
MOO of a Two-Reactor System [1] ANN used as a meta-model. Trained on data from a first-principle model (simulated in FORTRAN/ASPEN) [1]. 8 decision variables and 9 performance criteria for the reactor system [1]. Optimization time reduced by a factor of 15.5. Pareto domain ranked using the Net Flow Method (NFM) [1].
Hybrid Modeling of Crystallization [2] Multi-output regression NN. Hybrid model integrated with UNIQUAC thermodynamic constraints for SLE [2]. Predicts crystallizer temperature, stream compositions, and flow rates from a ternary feed (acrylic acid, water, acetic acid) [2]. Hybrid model showed superior accuracy in both interpolation and, crucially, in extrapolation beyond the training domain [2].

Advanced Method: Building a Thermodynamics-Guided Hybrid Model

For a more robust model, especially for unit operations like crystallization, consider the hybrid modeling approach. The following diagram details its core logic, which enforces physical consistency.

hybrid_model Process Inputs Process Inputs Neural Network (NN) Neural Network (NN) Process Inputs->Neural Network (NN) Initial Predictions Initial Predictions Neural Network (NN)->Initial Predictions UNIQUAC SLE Calculator UNIQUAC SLE Calculator Initial Predictions->UNIQUAC SLE Calculator Thermodynamic Constraint Thermodynamic Constraint UNIQUAC SLE Calculator->Thermodynamic Constraint  Calculates Activity Coefficients Thermodynamic Constraint->Neural Network (NN)  Feedback Loss Physically Consistent Predictions Physically Consistent Predictions Thermodynamic Constraint->Physically Consistent Predictions  Applies Mass Balance & Phase Equilibrium

Diagram 2: The structure of a thermodynamics-guided hybrid model. The neural network's initial predictions are corrected by a first-principles thermodynamic model, and this constraint is also used to calculate the loss during training (dashed line).

The key advantage of this architecture is that the model is trained not just to match data, but also to satisfy fundamental physical laws, making it more reliable for process design and optimization [2].

Methodology for Multi-Objective Optimization (MOO)

If your goal is process optimization, you will likely be dealing with multiple competing objectives. The following workflow is specifically tailored for this task.

moo_workflow Define MOO Problem Define MOO Problem Build ANN Meta-Model Build ANN Meta-Model Define MOO Problem->Build ANN Meta-Model  Identify Objectives & Decision Variables Circumscribe Pareto Domain Circumscribe Pareto Domain Build ANN Meta-Model->Circumscribe Pareto Domain  Use Genetic Algorithm (GA) Rank & Select Solution Rank & Select Solution Circumscribe Pareto Domain->Rank & Select Solution  Use Net Flow Method (NFM)

Diagram 3: A specialized methodology for Multi-Objective Optimization (MOO) using an ANN meta-model, showing the steps from problem definition to final solution selection.

This methodology successfully transforms a computationally intractable problem into a manageable one by leveraging the speed of the ANN meta-model for a large number of function evaluations required by the genetic algorithm [1].

References

acrylic acid production energy consumption reduction

Author: Smolecule Technical Support Team. Date: February 2026

Optimization Strategies at a Glance

The table below summarizes the key strategies for reducing energy consumption in acrylic acid production, covering both conventional and bio-based routes.

Strategy Key Methodology Reported Energy Saving / Benefit Key Considerations
Reactive Distillation (Bio-route) [1] Intensification by combining glycerol dehydration and acrolein oxidation separation in a single unit. Up to 74% reduction in energy consumption compared to conventional processes [2]. Requires catalyst stable under reaction and separation conditions; uses crude glycerol feedstock [1].
Multitubular Reactor Optimization (Propylene route) [3] Using inert pre-heating zones and cold air injection to manage exothermic heat in two-step propylene oxidation. Savings of ~7 MW by eliminating a fired preheater; reduced cooling fluid pumping power [3]. Complex design to prevent hotspots and thermal runaway; requires precise control of reactor train [3].
One-Pot Reactor (Bio-route) [2] Coupling endothermic glycerol dehydration with exothermic acrolein oxidation in a single reactor. Improved energy balance by utilizing reaction heat internally; potential for lower operating costs [2]. Challenging to balance reaction conditions and catalyst requirements for both steps simultaneously [2].
Advanced Heat Integration [3] Designing shell-and-tube reactors for efficient heat recovery and transfer using molten salt circuits. Recovers excess exothermic heat for use in other parts of the process, reducing external utility demand [3]. Dependent on the overall plant layout and the presence of suitable heat sinks [3].

Troubleshooting Guide & FAQs

Q1: Our process suffers from high energy demand in the product separation and purification stages. Are there intensified solutions?

A1: Yes, Reactive Distillation (RD) is a major process intensification strategy, particularly for the bio-based route from glycerol.

  • Principle: RD combines the chemical reaction and separation of products into a single column, which can significantly enhance conversion and reduce the need for downstream separators and reboilers [1].
  • Protocol & Application:
    • Process: The RD column is packed with a catalytic section. A glycerol-water feed is introduced, and dehydration to acrolein occurs on the catalyst. The acrolein is simultaneously separated from the reaction mixture and can be oxidized to acrylic acid in a subsequent step. This integration prevents the formation of azeotropes and simplifies purification [1].
    • Troubleshooting Tip: A common challenge is catalyst deactivation due to coking. If a rapid decline in conversion is observed, monitor the pressure drop across the catalytic bed and implement a regular catalyst regeneration protocol with an air or nitrogen purge at elevated temperatures [1].

Q2: How can we manage the high exothermic heat in oxidation reactors to improve energy efficiency and safety?

A2: Effective heat management is critical. For multitubular reactors, consider internal heat integration and distributed feeding.

  • Principle: The excess heat generated by the exothermic reactions can be recovered and used to pre-heat feed streams, reducing or eliminating the need for external utilities [3].
  • Protocol & Application:
    • For the Propylene Oxidation Reactor (R-101): Design an inert pre-heating zone at the reactor inlet. The hot molten salt coolant from the reactor outlet is used to pre-heat the incoming propylene, air, and steam feed. This can eliminate the need for a separate, energy-intensive fired preheater [3].
    • For the Acrolein Oxidation Reactor (R-102): Implement distributed cold air injection at points along the catalyst bed. This acts as a thermal ballast, absorbing reaction heat and helping to control the temperature profile, suppressing side reactions and protecting the catalyst [3].
    • Troubleshooting Tip: If you observe irregular temperature hotspots or a drop in selectivity, check the flow distribution of the shell-side coolant and the calibration of temperature sensors along the tube length. A maldistributed coolant flow can lead to local overheating and catalyst degradation [3].

Q3: We are exploring bio-based feedstocks. Which glycerol-to-acrylic acid pathway is more energy-efficient?

A3: Current techno-economic analyses suggest the allyl alcohol pathway may have an economic advantage, but the acrolein pathway has seen significant energy savings through intensification [2].

  • Acrolein Pathway: This is the most researched method. Its energy efficiency is highly dependent on the reactor configuration. The traditional two-reactor setup can be energy-intensive, but the application of reactive distillation or one-pot reactors dramatically improves its energy profile [1] [2].
  • Allyl Alcohol Pathway: This route involves the reduction of glycerol to allyl alcohol, followed by oxidation to acrylic acid. It can achieve high glycerol conversion and selectivity, leading to favorable process economics in some analyses. However, its specific energy consumption figures compared to the intensified acrolein pathway require further direct comparison [2].
  • Recommendation: The choice depends on your priorities. For a process with a potentially lower immediate energy footprint based on published models, the intensified acrolein pathway is a strong candidate. For potentially lower overall production costs at a given scale, the allyl alcohol pathway warrants investigation [2].

The following diagram illustrates the logical decision workflow for selecting an energy optimization strategy based on your production route and primary challenges.

start Start: Goal to Reduce Energy Consumption route_decision What is your primary production route? start->route_decision propylene_route Propylene Oxidation route_decision->propylene_route Conventional glycerol_route Glycerol / Bio-based route_decision->glycerol_route Renewable challenge_prop What is the main challenge in the propylene route? propylene_route->challenge_prop challenge_glyc What is the main challenge in the glycerol route? glycerol_route->challenge_glyc heat_management High exothermic heat challenge_prop->heat_management Primary other_challenge Other challenges challenge_prop->other_challenge Explore R&D soln1 Strategy: Multitubular Reactor Optimization - Use inert pre-heating zones - Inject cold air as thermal ballast heat_management->soln1 sep_purification Separation & Purification challenge_glyc->sep_purification High Energy pathway_selection Pathway Selection challenge_glyc->pathway_selection New Project soln2 Strategy: Reactive Distillation - Combine reaction and separation - Use one-pot reactor configuration sep_purification->soln2 soln3 Strategy: Evaluate Pathways - Acrolein path with intensification - Allyl alcohol path for selectivity pathway_selection->soln3

I hope this technical support guide provides a solid foundation for your energy optimization efforts.

References

managing acrylic acid polymerization inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Core Concepts of Polymerization Inhibition

Acrylic acid and its esters can undergo highly exothermic, uncontrolled "runaway" polymerization during distillation, storage, or processing. This poses significant safety risks, including thermal explosion, and leads to equipment fouling and production losses [1] [2]. Inhibitors are chemicals added to stop or slow these unwanted reactions.

The inhibition mechanism primarily involves terminating free radical chain reactions. The table below summarizes how different inhibitor classes function [1] [3]:

Inhibitor Class Mechanism of Action Key Characteristics
Phenolic Compounds (e.g., MEHQ) Reacts with peroxy radicals (ROO•) to form stable radicals, preventing chain propagation. Often requires dissolved oxygen for maximum effectiveness [3].
Stable Radicals (e.g., TEMPO) Directly reacts with propagating carbon-centered radicals (R•). Effective without oxygen; can be expensive [4].
Nitrosamines & Aromatic Nitroso Compounds Acts as a scavenger for carbon-centered radicals. Often used as a vapor-phase inhibitor; can be used in combination with liquid-phase inhibitors [5] [6].
Nitroxides Forms an alkoxyamine by coupling with a propagating radical, halting the chain. High efficacy; TEMPO and its analogues are common [4].
Metal Salts Can deactivate catalysts or participate in redox reactions to terminate radicals. Copper salts are sometimes used in combination with other inhibitors [5].
Phenothiazine (PTZ) & Derivatives Functions as a radical transfer agent, generating non-reactive radicals. Particularly effective at high temperatures; can be used in both liquid and vapor phases [5] [2].

The following diagram illustrates the general inhibition mechanism, particularly for MEHQ with oxygen.

G R1 Primary Radical (R•) ROO Peroxy Radical (ROO•) R1->ROO Addition O2 Oxygen (O₂) O2->ROO PolyChain Growing Polymer Chain ROO->PolyChain Without Inhibitor StableProd Stable Products ROO->StableProd With Inhibitor Mono Monomer Mono->PolyChain Adds to Chain MEHQ MEHQ Inhibitor MEHQ->ROO Terminates

Common Inhibitor Systems & Applications

Different processes require specific inhibitor systems. The table below outlines common combinations and their typical uses.

Inhibitor System Type Typical Concentrations Common Application Context
MEHQ + Oxygen Liquid phase 100 - 400 ppm MEHQ [5] Storage and distillation of acrylic acid; requires dissolved O₂ [3].
Phenothiazine (PTZ) Liquid & vapor phase ~200 ppm (often with inherent MEHQ) [2] High-temperature processes (e.g., reactive distillation); more effective than MEHQ at high T [2].
Pre-oxygen-activated NPH + MEHQ Liquid & vapor phase 50-150 ppm NPH, 200-400 ppm MEHQ [5] Distillation under anaerobic conditions; synergistic combination [5].
N-alkylated PTZ + Nitrosobenzene Liquid phase (combo) Not specified Improved liquid-phase inhibition; combination showed superior performance to PTZ alone [6].
Diphenylamine + p-Benzoquinone + Oxygen Liquid & vapor phase Not specified An early patent system adding inhibitors to multiple column locations [7].

Troubleshooting Common Issues

Here are answers to frequently asked questions regarding inhibition problems.

Q: Why does polymerization still occur during distillation despite adding MEHQ? A: This is a common problem if the process becomes anaerobic. MEHQ's inhibition mechanism is synergized by oxygen [5] [3]. In unvented or vacuum distillation systems, oxygen can be depleted, leading to a total loss of inhibitory effect for MEHQ.

  • Solution: Introduce a controlled flow of air or oxygen into the system (e.g., bubbled into the bottom of the column) [5] [7]. Alternatively, use an inhibitor system designed for anaerobic conditions, such as pre-oxygen-activated NPH with MEHQ [5] or specific aliphatic C-nitroso compounds [5].

Q: How does temperature affect the choice of inhibitor? A: Temperature has a major impact on inhibitor effectiveness and consumption.

  • Phenothiazine (PTZ) is generally more effective than MEHQ at higher temperatures common in distillation processes [2].
  • All inhibitors have a finite induction period (time until polymerization begins). This period decreases significantly as temperature rises. Research shows that for a PTZ-stabilized system, the induction period can drop from over 10 hours at 90°C to just over 1 hour at 120°C [2].
  • Solution: For high-temperature unit operations like reactive distillation, select inhibitors like PTZ or its derivatives and ensure the inhibitor concentration is sufficient for the expected residence time at the operating temperature [2].

Q: The vapor phase in our distillation column is experiencing polymerization. What can we do? A: Many inhibitors, like MEHQ, are primarily effective in the liquid phase. Polymerization can still occur in the vapor phase.

  • Solution: Use a vapor-phase inhibitor. Compounds like aromatic nitroso compounds (e.g., nitrosobenzene) or certain formulations of NPH (N-nitrosophenylhydroxylamine) are effective in the vapor phase [5] [6]. These can be used alone or in combination with liquid-phase inhibitors.

Q: We see polymer formation in specific areas of our process equipment. A: This is often due to localized inhibitor depletion or the formation of "dead zones" with low flow or stagnant vapor.

  • Solution: Review the inhibitor injection points. It may be necessary to add inhibitor at multiple locations, including the top vapor phase of a column, the liquid phase, and even directly onto column plates [5] [7]. Ensuring good mixing and circulation throughout the system is also critical.

Experimental Protocol for Evaluating Inhibitors

Here is a detailed methodology, adapted from research, to test the efficiency of polymerization inhibitors for acrylic acid in a laboratory-scale distillation [5] [2].

1. Aim: To determine the induction period and effectiveness of an inhibitor system in preventing the polymerization of acrylic acid under heated conditions.

2. Materials and Equipment:

  • Apparatus: A round-bottom flask (e.g., 500 mL) equipped with a Vigreux column (approx. 30 cm long), a heating mantle or oil bath with temperature control, a magnetic stirrer, and a vacuum source [5].
  • Materials: Acrylic acid (may be pre-stabilized with MEHQ), the inhibitor(s) to be tested (e.g., PTZ, NPH, etc.).
  • Polymer Detection: A small stainless steel mesh basket containing a pre-weighed "popcorn" polymer bead to act as a nucleation site for vapor-phase polymerization [5].

3. Procedure: 1. Solution Preparation: Place a known mass (e.g., 200 g) of acrylic acid into the flask. Add a precise mass of the test inhibitor to achieve the desired concentration (e.g., 200 ppm). Ensure the solution is well-mixed. 2. Assemble Setup: Attach the Vigreux column and position the mesh basket with the polymer bead in the vapor phase at the top of the column. 3. Set Conditions: Apply heat to the flask. For simulations of vacuum distillation, set the pressure to a desired level (e.g., 50-150 mmHg) and stabilize the temperature in the range of 90°C to 120°C [5]. 4. Introduce Oxygen/Air (if required): If testing an oxygen-dependent inhibitor like MEHQ, introduce a slow, controlled stream of air or oxygen into the liquid phase at the bottom of the flask [5] [7]. 5. Monitor the Experiment: - Liquid Phase: Observe the liquid for the development of haze or an increase in viscosity, which signals the onset of polymerization. Record the time from the start of heating until this "haze point" is reached—this is the induction period [5]. - Vapor Phase: Periodically remove and re-weigh the polymer bead. A positive weight gain indicates vapor-phase polymerization is occurring [5]. 6. Variations: Repeat the experiment by varying parameters such as temperature, inhibitor concentration, and the composition of the atmosphere (e.g., air vs. nitrogen) [2].

4. Analysis:

  • Compare the induction periods and vapor-phase weight gains across different inhibitor systems and conditions. A longer induction period and minimal weight gain indicate a more effective inhibitor formulation.

References

GC-MS Troubleshooting Guide for Detection Limit Issues

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes common problems that degrade sensitivity and their solutions [1] [2] [3].

Problem & Symptoms Possible Causes Recommended Solutions

| No/Very Small Peaks Unexpectedly low signal | • No sample injected • Incorrect injector/detector temperature • Column installed incorrectly • System leak • Detector gases off | • Confirm sample injection • Check/stabilize temperatures • Reinstall column correctly • Perform leak check • Verify gas flows/pressures | | High Baseline Noise Poor signal-to-noise ratio | • Contaminated carrier gas • Gas impurities (moisture, oxygen) • Dirty or degraded column • Contaminated detector • Electronic noise | • Use high-purity gases with traps • Clean or replace detector parts • Replace or trim column head (~0.5–1 m) • Check electrical connections | | Poor Peak Shape (Tailing) Poor resolution, integration | • Active sites in injector/column • Column overload • Dirty or damaged liner • Poor column conditioning | • Replace or deactivate liner • Reduce sample concentration • Use a guard column • Ensure proper column conditioning | | Low Response/Sensitivity Overall signal weakness | • Detector not optimized • Sample loss (adsorption, evaporation) • Injector liner contamination • Dirty detector components | • Optimize detector parameters (voltages, gas flows) • Clean or replace liner • Ensure sample vials are properly sealed |

Methodological Enhancements for Acrylic Acid

Beyond general troubleshooting, specific methodological choices can significantly improve your detection limit for acrylic acid.

  • Utilize Headspace Analysis (HA): Using a headspace analyzer (GC-MS/HA) can minimize complex sample pre-processing, maximize the extraction rate of acrylic acid, and prevent the loss of the volatile analyte that can occur with techniques like rotary evaporation [4].
  • Consider Derivatization: Derivatization is a technique used to change the chemical properties of an analyte to make it more suitable for GC-MS analysis. It can enhance volatility, improve thermal stability, and reduce peak tailing by blocking active polar hydrogens, all of which can lead to better sensitivity and lower detection limits [5]. While the cited research on acrylic acid used underivatized analysis, derivatization is a common strategy for organic acids.
  • Switch to Selective Ion Monitoring (SIM): If you are operating in full scan (SCAN) mode, switching to SIM can dramatically improve sensitivity. In SIM, the detector monitors only a few specific ions characteristic of acrylic acid, thereby increasing the dwell time on these ions and improving the signal-to-noise ratio, which is crucial for detecting low concentrations [2].

Validated Experimental Workflow for Acrylic Acid in Food

The following protocol, adapted from a research study that achieved a LOD of 0.06 mg/L and LOQ of 0.18 mg/L for acrylic acid, can serve as a robust foundation for your work [4].

Workflow Summary: The process involves sample homogenization, fortification with an internal standard, solvent extraction via sonication, filtration, and analysis by GC-MS/HA.

Sample_Prep Sample Preparation Homogenize Homogenize sample Sample_Prep->Homogenize Fortify Fortify with Internal Standard (DMF) Homogenize->Fortify Extract Extract with DCM (via ultrasonication) Fortify->Extract Filter Syringe Filtration Extract->Filter Dilute Dilute with DCM Filter->Dilute Vial Transfer to Headspace Vial Dilute->Vial Analyze GC-MS/HA Analysis Vial->Analyze

Materials and Reagents:

  • Standard and Internal Standard: Acrylic acid (AA, purity ≥99%) and N, N-Dimethylformamide (DMF, purity ≥99.8%) as the internal standard (IS) [4].
  • Solvent: Dichloromethane (DCM), HPLC grade [4].
  • Consumables: Syringe filters (0.22 μm pore size); Headspace vials and crimp caps [4].

Step-by-Step Protocol:

  • Sample Preparation: Homogenize solid food samples into a paste. For liquids, proceed directly [4].
  • Fortification: Weigh 20 g of homogenized sample into a suitable container. Add working standard solutions of AA and the internal standard DMF. Sonicate for 20 minutes to facilitate mass transfer [4].
  • Extraction: Add 50 mL of DCM to the fortified sample. Extract AA and DMF by ultrasonicating the mixture for 20 minutes [4].
  • Purification & Dilution: Collect 5 mL of the extract and filter it through a 0.22 μm syringe filter. Dilute the filtered solution with DCM to a final volume of 10 mL [4].
  • GC-MS/HA Analysis: Transfer 6 mL of the diluted extract into a 20 mL headspace vial. Seal the vial immediately with a metal cap. Analyze using the instrument conditions below [4].

GC-MS/HA Instrument Conditions (Example):

  • GC-MS: Agilent 7820A GC / 5975C MSD [4].
  • Column: DB-624 (30 m × 0.25 mm × 1.4 μm) [4].
  • HA: Dani 86.50 plus Headspace Analyzer [4].
  • Reported Performance: The method was validated with linearity (R²) > 0.99, intra- and inter-day accuracy of 90.97–111.93%, and precision of 0.12–9.61 RSD% [4].

Frequently Asked Questions

What are the key advantages of using a headspace analyzer for volatile compounds like acrylic acid? Headspace analysis minimizes sample pre-processing by measuring the analyte in the vapor phase above the sample. This prevents the non-volatile matrix components from entering the GC system, reducing instrument contamination and background noise. It also avoids analyte loss during steps like solvent evaporation, leading to higher accuracy and better detection limits [4].

The masses 40 and 44 are prominent in my baseline noise. What does this indicate? Masses 40 and 44 are typically indicative of argon (40) and carbon dioxide (44) in the system. This often points to a tiny air leak or impurities in the helium carrier gas. You should perform a thorough leak check, paying special attention to the MS interface ferrules, which can shrink with oven heating cycles and require occasional re-tightening [2].

When should I consider derivatization for my analyte? Consider derivatization if your analyte has active hydrogens in functional groups like -OH, -COOH, -NH, or -SH. These groups can cause peak tailing and adsorption, reducing sensitivity. Derivatization replaces these hydrogens with groups like trimethylsilyl (-Si(CH₃)₃) or methyl (-CH₃), which improve volatility, thermal stability, and chromatographic behavior [5].

References

Frequently Asked Questions: Acrylic Acid Process Control

Author: Smolecule Technical Support Team. Date: February 2026

Here are answers to some common challenges you might encounter:

Q1: My product purity is inconsistent despite stable setpoints. What could be causing this? Inconsistent product purity often stems from unmeasured feed composition disturbances or suboptimal operating conditions that shift due to process dynamics. A study demonstrated that implementing a Stochastic Plantwide Optimizing Control (S-PWOC) framework can significantly improve consistency. This approach uses stochastic optimization to dynamically adjust operational parameters, counteracting uncertainties and leading to a 15% increase in process efficiency and enhanced product quality [1].

Q2: How can I reduce high energy consumption in the purification section? The purification stage, particularly azeotropic distillation, is energy-intensive. Research shows that using multi-objective optimization to balance economic and environmental goals is effective. By optimizing key variables like the reflux ratio and column temperatures, you can find an operating point that minimizes energy use without sacrificing purity. One study reported a 10% reduction in energy consumption after implementing an advanced control system [1].

Q3: What is the best way to handle sudden changes in propylene feed rate or composition? Sudden feed changes are a major source of uncertainty. The S-PWOC framework is specifically designed for this, treating such variations as stochastic disturbances. It outperforms conventional decentralized control by dynamically re-optimizing the plant-wide control actions in real-time, ensuring both stability and economic efficiency [1].

Q4: How can I lower the carbon emissions of my acrylic acid process? Emissions are directly linked to energy-intensive operations. A multi-objective decision analysis that considers both economic benefits and carbon reduction is a viable strategy. This involves formulating an optimization problem with two conflicting goals: maximizing profit and minimizing CO₂ emissions. The solution provides a set of Pareto-optimal operating conditions, allowing you to choose a balance that fits regulatory or internal targets [2].

Control Strategy Performance Comparison

The table below summarizes the performance of different control strategies as identified in recent literature, highlighting the advantages of advanced frameworks.

Control Strategy Key Features Reported Performance Improvements Best Suited For
S-PWOC (Stochastic Plantwide Optimizing Control) [1] Uses stochastic optimization; handles market, disturbance, and model uncertainties dynamically. 15% ↑ process efficiency, 10% ↓ energy consumption, enhanced product quality & economic viability. Environments with high uncertainty and frequent disturbances.
Decentralized PID Control [1] Traditional architecture with multiple autonomous PID loops; no information exchange between controllers. Baseline performance; can become suboptimal with significant disturbances. Stable processes with minimal interaction between units.
Deterministic PWOC (Plantwide Optimizing Control) [1] Employs dynamic real-time optimization (D-RTO) but does not account for uncertainties stochastically. Better than decentralized PID but less robust than S-PWOC under uncertainty. Processes where uncertainties are well-characterized and minimal.
Multi-objective Optimization with Decision-Making [2] Employs algorithms (e.g., NSGA-II) to find a Pareto front between economics and emissions; uses methods like TOPSIS for final selection. Identifies operational points that balance maximum profit with minimum carbon emissions. Meeting dual objectives of profitability and environmental compliance.

Experimental Protocol for Dynamic Simulation & Control

For researchers looking to validate control strategies, here is a generalized methodology based on the approaches in the search results:

  • Steady-State Simulation: Begin by developing a rigorous steady-state model of the acrylic acid purification process (e.g., using Aspen Plus). For the azeotropic distillation section, use the NRTL or UNIQUAC property method and accurately define the azeotrope-forming agent (e.g., toluene) [2].
  • Formulate Optimization Problem: Define your objective functions. A common dual-objective approach is:
    • Maximize Economic Benefit (e.g., product value - operating costs).
    • Minimize Environmental Impact (e.g., total CO₂ emissions). Key decision variables often include reflux ratio, reboiler duty, and column temperatures [2].
  • Run Multi-Objective Optimization: Use a suitable algorithm (e.g., NSGA-II, MOPSO) to generate a set of Pareto-optimal solutions. This creates a frontier of possible operating points [2].
  • Decision-Making: Apply a multi-criteria decision-making (MCDM) method like TOPSIS, potentially weighted with entropy, to select the single best operating point from the Pareto set [2].
  • Dynamic Simulation & Control Design:
    • Export the steady-state model from Step 1 to dynamic simulation software (e.g., Aspen Dynamics) [2].
    • Design a control scheme. This typically involves:
      • Setting up basic PID loops for inventory control (e.g., levels, pressures).
      • Implementing temperature or composition controllers for quality control.
      • For advanced performance, design a supervisory MPC or the S-PWOC layer to manage the setpoints of the base controllers [1].
  • Test Disturbance Rejection: Introduce realistic disturbances to the dynamic model, such as ±10% fluctuations in the aqueous acrylic acid feed flow rate or changes in feed composition. Observe and tune your control system to effectively reject these disturbances and maintain product specifications [2].

Process Disturbance Classification & Control Logic

The following diagram outlines a logical framework for classifying common disturbances in an acrylic acid process and the recommended control responses, which aligns with the S-PWOC philosophy of dynamic response to uncertainty.

Diagram 1: A logical framework for classifying disturbances and implementing control.

Advanced Control System Architecture

For a more technical deep dive, this diagram illustrates the layered architecture of an advanced control system like S-PWOC, showing how real-time optimization integrates with base process control.

Diagram 2: The layered architecture of an advanced control system like S-PWOC.

References

validation of analytical methods for acrylic acid detection

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Methods for Acrylic Acid Detection

The table below summarizes three validated analytical methods for detecting acrylic acid in different sample matrices, highlighting their key characteristics and performance metrics.

Analytical Technique Sample Matrix Sample Preparation Detection Limit Key Advantages

| GC-MS with Headspace Analyzer (GC-MS/HA) [1] | Various foods (crops, fruits, beverages, sauces) | Sonication and solvent extraction (Dichloromethane), syringe filtering [1] | LOD: 0.06-0.17 mg/L LOQ: 0.18-0.52 mg/L [1] | High accuracy (90.97-111.93%), simplified pre-treatment, minimizes analyte loss [1] | | HPLC with UV Detection [2] | Industrial air emissions (vapors) | Adsorption on silica gel tubes, desorption with methanol-water (1:1) [2] | Information missing | Suitable for routine air emission monitoring, cost-effective [2] | | LC-MS/MS (Triple Quadrupole) [3] | Sandy loam soil | Solvent extraction (Methanol:Water) [3] | Trace level detection (exact values not stated) | Highly sensitive and selective for complex matrices (soil), simultaneous analysis of multiple compounds [3] |

Detailed Experimental Protocols

Protocol 1: GC-MS with Headspace Analysis for Foods

This method, validated across eight food matrices, offers a rapid and accurate approach for detecting acrylic acid (AA) with minimal sample loss [1].

  • Sample Preparation: Food samples are homogenized (if solid), fortified with AA and an internal standard (DMF), and extracted with Dichloromethane (DCM) via ultrasonication. The extract is filtered and placed in a headspace vial [1].
  • Instrumentation: Gas Chromatograph-Mass Spectrometer (GC-MS) coupled with a Headspace Analyzer (HA). Column: DB-624 (30 m × 0.25 mm × 1.4 μm) [1].
  • Key Validation Parameters:
    • Linearity: ( R^2 > 0.99 ) [1].
    • Accuracy: 90.97% - 111.93% recovery [1].
    • Precision: Intra-day and inter-day precision with RSD of 0.12-9.61% [1].
Protocol 2: HPLC-UV for Air Emissions

This method is designed for monitoring acrylic acid vapor concentrations in industrial process emissions [2].

  • Sample Collection: Air is drawn through two silica gel tubes in series using a personal sampling pump at a flow rate of 0.1 L/min [2].
  • Sample Preparation: The silica gel is desorbed using a dynamic method with a methanol-water (1:1) solution [2].
  • HPLC-UV Conditions:
    • Column: Zorbax ODS-bound, spherical silica particles (25-cm × 4.6-mm i.d.) [2].
    • Mobile Phase: 96:4 (v/v) Water/Acetonitrile with 0.1% Phosphoric Acid [2].
    • Flow Rate: 1 mL/min [2].
    • Detection: UV detector at 210 nm [2].
    • Injection Volume: 25 µL [2].
Protocol 3: LC-MS/MS for Soil Analysis

This highly sensitive method is tailored for trace-level analysis of acrylic acid in complex soil matrices, often simultaneously with acrylamide and MBA [3].

  • Sample Preparation: Soil samples are extracted with a solvent, specifically a methanol-water mixture [3].
  • Instrumentation: Ultra-performance Liquid Chromatography tandem Mass Spectrometry (UHPLC-MS/MS) with a triple quadrupole mass analyzer using Electrospray Ionization (ESI) [3].
  • Methodology: The focus is on optimizing sensitive and stable Multiple Reaction Monitoring (MRM) transitions for identification and quantification. This approach avoids the need for derivatization, which is required in some GC-based methods [3].

Method Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate analytical method based on your sample type and requirements.

Start Start: Method Selection SampleType What is the sample type? Start->SampleType Food Food Products SampleType->Food Air Air Emissions SampleType->Air Soil Soil/Complex Matrix SampleType->Soil MethodFood Recommended: GC-MS/HA LOD: 0.06-0.17 mg/L Food->MethodFood MethodAir Recommended: HPLC-UV Suitable for routine monitoring Air->MethodAir MethodSoil Recommended: LC-MS/MS High sensitivity & selectivity Soil->MethodSoil

Key Considerations for Method Validation

When validating any method for acrylic acid detection, these core parameters are crucial for establishing method reliability:

  • Precision and Accuracy: The GC-MS/HA method shows high accuracy (∼91-112% recovery) and good precision (RSD <10%) [1]. Similar precision (RSD of 8.80%) was reported for the HPLC-UV method for air samples [2].
  • Sensitivity: The GC-MS/HA method currently offers the best-documented limits of detection and quantification for food analysis, sensitive to sub-mg/L levels [1]. The LC-MS/MS method is designed for superior sensitivity in complex soil matrices [3].
  • Matrix Effects: The extraction efficiency and detection sensitivity can vary significantly with the sample matrix. The GC-MS method was successfully validated across eight distinct food matrices [1], while the LC-MS/MS method was developed specifically for the challenges of soil analysis [3].

References

performance comparison acrylic acid vs methacrylate polymers

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Structure and Core Properties

The fundamental difference lies in their chemical structures, which dictates their performance. Methacrylate monomers, such as Methyl Methacrylate (MMA), feature an additional methyl (CH₃) group attached to the polymer backbone, which is absent in acrylates [1]. This structural difference is the root cause of their divergent properties.

The diagram below illustrates how this structural difference influences the key characteristics of the resulting polymers.

G Start Monomers Acrylate Acrylate Monomer Start->Acrylate Methacrylate Methacrylate Monomer (has additional CH₃ group) Start->Methacrylate A_Prop Less steric hindrance More flexible polymer chain Acrylate->A_Prop Polymerization M_Prop Methyl group creates steric hindrance Rigid, tightly packed polymer chain Methacrylate->M_Prop Polymerization A_Perf Performance: - Lower Tg (Soft/Flexible) - Higher Elasticity A_Prop->A_Perf M_Perf Performance: - Higher Tg (Hard/Rigid) - Superior Mechanical Strength - Better Weather/UV Resistance M_Prop->M_Perf

Diagram illustrating the structural influence on polymer properties.

This structural impact is quantified in the table below, which compares key physical properties.

Property Acrylic Acid (AA) Homopolymer Methacrylic Acid (MAA) Homopolymer Significance for Performance
Structural Difference Hydrogen atom at alpha carbon Methyl group at alpha carbon [1] Methyl group adds steric hindrance and stability.
Glass Transition Temp (Tg) 101 °C [2] 228 °C [2] Higher Tg indicates a harder, more rigid polymer at room temperature.
pKa 4.25 [2] 4.65 [2] Lower pKa means stronger acid dissociation in water.
Heat of Polymerization 1079 kJ/kg [2] 768 kJ/kg [2] Higher value for AA indicates a more exothermic (hotter) reaction.

Performance Comparison in Applications

The different properties of these polymers make them suitable for distinct applications. The choice often involves a trade-off between flexibility/elasticity and strength/durability.

Performance Characteristic Acrylic Acid Polymers Methacrylate Polymers
Mechanical Strength & Hardness Lower strength; softer, more flexible materials [1]. Exceptional strength and rigidity; high impact resistance (e.g., PMMA) [1].
Flexibility & Elasticity High flexibility and elasticity [1]; form less tightly packed networks. Lower elasticity; hard and rigid due to dense polymer network [1].
Weather & UV Resistance Moderate resistance. Superior resistance; stable under prolonged sun exposure, maintaining clarity and strength [1].
Optical Clarity Good clarity. Excellent optical clarity; PMMA is known as "acrylic glass" [3].
Key Applications Flexible adhesives, sealants, superabsorbent polymers (SAPs) for hygiene products, textile finishes, water treatment chemicals [2] [4]. Automotive parts (e.g., tail lights, windows), construction materials (e.g., shatter-resistant glazing), optical devices, medical devices (e.g., bone cement), signs & displays [2] [5].

Handling and Polymerization Considerations

For researchers working with these monomers, understanding their handling and reactivity is crucial.

  • Handling and Storage: Both Glacial Acrylic Acid (GAA) and Glacial Methacrylic Acid (GMAA) are prone to self-polymerization and must be stabilized with inhibitors like MEHQ. They should be stored under an air atmosphere to replenish oxygen, which is necessary for the inhibitor to function. GAA also has a tendency for dimerization during storage, whereas GMAA does not [2].
  • Reactivity in Copolymerization: The reactivity ratios of monomer pairs are critical in designing copolymers. Both GAA and GMAA have reactivity ratios that are highly dependent on the comonomer and the pH of the reaction environment, especially in water-borne systems. The reactivity of the acid groups decreases with increasing pH due to the formation of carboxylate anions and charge repulsion [2].
  • Crosslinking: Copolymers containing these acids can be crosslinked to enhance durability, moisture resistance, and chemical resistance. Common crosslinking agents include melamine-formaldehyde resins, multivalent metal complexes (e.g., Zinc, Zirconium), polycarbodiimides, and multifunctional isocyanates [2].
  • Biodegradability and Sustainability: Most acrylic and methacrylic polymers are not readily biodegradable, which is a significant environmental concern [6]. This has spurred research into bio-based alternatives and recycling methods. The market for bio-based PMMA is growing, driven by sustainability regulations, particularly in Europe and North America [5].

Experimental Focus and Key Protocols

While the search results provide rich comparative data, they do not contain step-by-step experimental protocols for synthesizing or testing every property. The experimental details are often embedded in broader discussions of material properties. Here are key areas for experimental design based on the findings:

  • Characterizing Thermal Properties: The Glass Transition Temperature (Tg) is a fundamental differentiator. Experimental protocol would involve using Differential Scanning Calorimetry (DSC) to measure the Tg of synthesized homopolymers and copolymers, confirming the significant difference between PAA and PMMA [2].
  • Testing Mechanical Performance: To quantify the "strength" of methacrylates like PMMA, standard tensile and impact tests should be performed. This involves preparing polymer specimens and testing them according to standards (e.g., ASTM D638 for tensile properties) to measure parameters like tensile strength, modulus, and elongation at break [1].
  • Assessing Reactivity Ratios: For copolymer work, determining monomer reactivity ratios is essential. This typically involves conducting a series of copolymerization reactions at different monomer feed compositions and analyzing the resulting copolymer composition (e.g., using NMR spectroscopy) to calculate the r₁ and r₂ values [2].

References

Comparison of Analytical Methods for Acrylic Acid Detection

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the performance and validation data for different analytical techniques.

Analytical Method Application Context LOD / LOQ Linearity (R²) Accuracy (%Recovery) Precision (%RSD) Cross-Lab Validation

| GC-MS with Headspace Analyzer (HA) [1] | Food products (various matrices) | LOD: 0.06–0.17 mg/L LOQ: 0.18–0.52 mg/L | > 0.99 | 90.97–111.93% | Intra-day: 0.12–9.61% Inter-day: 0.12–9.61% | Yes, confirmed between two labs | | Gas Chromatography (GC) [2] | Residual PT crosslinker in HA hydrogels | LOD: 0.000032% m/m LOQ: 0.00013% m/m | > 0.99 | 101.73% | Intra-day: 1.78% Inter-day: 2.52% | No (compared with NMR in-study) | | High-Performance Liquid Chromatography (HPLC) [3] | Acrylic acid emissions in air | Not explicitly stated | Linear in 10-300 µg/mL range | Within acceptable limits | 8.80% | No | | Bacterial Biosensor [4] | Acrylic acid monomers in water | Not specified | Not specified | Not specified | Not specified | No |

Detailed Experimental Protocols

Here are the detailed methodologies for the key analytical techniques cited in the comparison.

GC-MS with Headspace Analyzer (HA) for Foods [1]

This method was validated for eight different food matrices and confirmed through cross-checking between two laboratories.

  • Sample Preparation: Food samples were homogenized. For solid samples, 20 g was fortified with AA and an internal standard (DMF), then extracted with 50 mL of dichloromethane (DCM) via ultrasonication for 20 minutes. The extract was filtered, diluted, and placed in headspace vials.
  • Instrumental Analysis:
    • GC-MS/HA Conditions: GC-MS (Agilent 7820A/5975C) coupled with a headspace analyzer (Dani 86.50). A DB-624 column (30 m × 0.25 mm × 1.4 μm) was used.
  • Validation Parameters:
    • Linearity: > 0.99 for a concentration range of 5-100 mg/L.
    • LOD & LOQ: As listed in the table above.
    • Accuracy & Precision: Recoveries and RSDs were established for intra-day, inter-day, and across different food matrices.
GC for Residual Crosslinker in Hydrogels [2]

This method was developed for quality control of cosmetic hydrogel films.

  • Sample Preparation: Residual pentaerythritol tetraacrylate (PT) was extracted from the hyaluronic acid hydrogel films using chloroform or dichloromethane.
  • Instrumental Analysis: Analysis was performed using Gas Chromatography. Hexylacrylate was used as an internal standard.
  • Validation Parameters:
    • Linearity: R² > 0.99.
    • LOD & LOQ: Very low values, indicating high sensitivity.
    • Accuracy & Precision: High recovery and low RSD values for both intra-day and inter-day precision.
HPLC for Industrial Emissions [3]

This method is designed for monitoring acrylic acid vapor in air from industrial processes.

  • Sample Collection: Air is drawn through two silica gel tubes in series using a personal sampling pump.
  • Sample Preparation: The acrylic acid is desorbed from the silica gel using a 1:1 mixture of methanol and water.
  • Instrumental Analysis:
    • HPLC Conditions: A Zorbax ODS column with a mobile phase of 96:4 (v/v) water/acetonitrile containing 0.1% phosphoric acid. Detection was by UV at 210 nm.
  • Validation: The method was found to be precise and accurate, with an RSD of 8.80%.

Workflow for GC-MS/HA Analysis of Acrylic Acid in Food

The following diagram illustrates the multi-stage process for detecting acrylic acid in food samples, from preparation to final analysis [1]:

Start Start Homogenize Food Sample Homogenize Food Sample Start->Homogenize Food Sample Fortify with AA & Internal Standard Fortify with AA & Internal Standard Homogenize Food Sample->Fortify with AA & Internal Standard Ultrasonication Extraction with DCM Ultrasonication Extraction with DCM Fortify with AA & Internal Standard->Ultrasonication Extraction with DCM Filter & Dilute Extract Filter & Dilute Extract Ultrasonication Extraction with DCM->Filter & Dilute Extract Transfer to Headspace Vial Transfer to Headspace Vial Filter & Dilute Extract->Transfer to Headspace Vial GC-MS/HA Analysis GC-MS/HA Analysis Transfer to Headspace Vial->GC-MS/HA Analysis End End GC-MS/HA Analysis->End

Key Insights for Researchers

  • For Food Safety Analysis: The GC-MS/Headspace method [1] is highly recommended. It has been rigorously validated across multiple complex food matrices and, most importantly, its performance has been confirmed through a cross-laboratory study, which greatly enhances the reliability of its data.
  • For High-Sensitivity Requirements: When detecting trace levels of acrylic acid or related acrylates, particularly in materials like hydrogels, the GC method [2] demonstrates exceptional sensitivity with very low LOD and LOQ values.
  • For Environmental Air Monitoring: The HPLC-UV method [3] provides a well-established and practical approach for monitoring acrylic acid vapor in industrial emissions.

References

mechanical properties hydroxy acrylate polymers comparison

Author: Smolecule Technical Support Team. Date: February 2026

Mechanical and Physical Properties of HEMA-based Polymers

The table below summarizes key properties of HEMA-based polymers and copolymers from experimental studies. Modulus measures stiffness, tensile strength is the maximum stress a material can withstand while being stretched, and strain-at-break indicates elasticity.

Polymer Composition Condition Elastic/Young's Modulus Tensile Strength Strain-at-Break Glass Transition Temp (Tg) Source & Context
PHEMA (Homopolymer) Swollen in water 0.39 MPa 0.32 MPa 1.81 (181%) Not specified (rubbery state) [1]
PHEMA-co-Ethyl Acrylate (w₂ = 0.36-0.56) Swollen in water 0.17-0.50 MPa 0.7-0.9 MPa 5-7 (500-700%) Not specified (rubbery state) [1]
PHEMA-co-Dodecyl Methacrylate (w₂ = 0.30-0.62) Swollen in water 12-32 MPa 3-4 MPa Yielding behavior Leathery state [1]
Acrylate Adhesive with HEMA [2] Emulsion film Not specified Peel strength: ~1.8 N/cm² (at 8% HEMA) Not specified Decreased with HEMA content [2]
AP-HEMA-based Polyurethane Coating Dry film Not specified Good flexibility and abrasion resistance - Higher than bio-based alternatives [3]

Experimental Protocols for Key Data

Understanding how these properties are measured is crucial for interpreting the data.

  • Tensile Property Measurement [1]: The stress-strain behavior of hydrogel films (swollen to equilibrium in water) is typically measured using a universal testing machine. A dumbbell-shaped specimen is clamped and stretched at a constant rate until it breaks. The machine records the force and elongation, from which the modulus (slope of the initial linear region), tensile strength (peak stress), and strain-at-break are calculated.
  • Peel Strength Testing for Adhesives [2]: This evaluates the bond strength of a pressure-sensitive adhesive. A standardized tape (e.g., 25 mm wide) is applied to a substrate (like BOPP film) and then peeled back at a 180° angle at a constant speed (e.g., 300 mm/min). The average force required to peel the tape is recorded and reported as peel strength in Newtons per centimeter (N/cm).
  • Thermal and Rheological Analysis:
    • Glass Transition Temperature (Tg): Often measured using Differential Scanning Calorimetry (DSC). The polymer sample is heated at a controlled rate, and Tg is identified as a step change in heat flow in the DSC thermogram, indicating the transition from a glassy to a rubbery state [3].
    • Storage Modulus (G'): Measured using a rotational rheometer. The sample undergoes a small oscillatory strain, and the storage modulus, which represents the solid-like, elastic response of the material, is determined in the linear viscoelastic region [4] [5].

Synthesis and Characterization Workflow

The following diagram illustrates the general workflow for creating and characterizing hydroxy acrylate polymers, as detailed in the research.

Monomers Monomers (e.g., HEMA, BA, MMA) Synthesis Polymerization (e.g., Semi-continuous Emulsion, Solution) Monomers->Synthesis Raw_Polymer Raw Polymer Dispersion Synthesis->Raw_Polymer Film_Prep Film/Coating Preparation (Casting & Curing) Raw_Polymer->Film_Prep Final_Material Final Polymer Material (Film, Coating, or Hydrogel) Film_Prep->Final_Material Mech_Test Mechanical Testing Final_Material->Mech_Test Thermal_Test Thermal & Rheological Analysis Final_Material->Thermal_Test Swelling_Test Swelling Behavior Final_Material->Swelling_Test Data Property Data Output (Modulus, Strength, Tg, etc.) Mech_Test->Data Thermal_Test->Data Swelling_Test->Data

Application and Performance Insights

  • Role of HEMA in Adhesives: In waterborne acrylate adhesives, HEMA improves peel strength by introducing hydroxyl groups that form hydrogen bond networks, enhancing cohesion. However, it can also reduce the glass transition temperature (Tg), making the adhesive softer and improving wetting on substrates like BOPP film [2].
  • Bio-based Alternatives: Recent research explores replacing petroleum-based HEMA with macromonomers derived from castor oil. These bio-based acrylic polyols can yield polyurethane coatings with enhanced properties like improved water resistance, flexibility, and abrasion resistance compared to their HEMA-based counterparts [3].
  • Hydration is Critical: The mechanical properties of HEMA-based polymers are extremely sensitive to water content. PHEMA is a hard, glassy material in its dry state but becomes a soft, flexible hydrogel when swollen in water, with properties changing by orders of magnitude [1] [6].

Suggestions for Further Research

The available literature provides a solid foundation for HEMA, but a more complete comparison guide may require deeper investigation.

  • Focus on HEMA: You will find the most comprehensive experimental data on poly(HEMA) and its copolymers with comonomers like ethyl acrylate or dodecyl methacrylate.
  • Explore Direct HEA Data: Specific, quantitative mechanical data for poly(HEA) homopolymers was not prominent in these search results. You may need to consult specialized polymer databases or handbooks for this information.
  • Consider Application Context: Always note whether the reported data is for dry films or swollen hydrogels, as this dramatically affects the numerical values and the material's suitability for an application.

References

economic analysis renewable acrylic acid production routes

Author: Smolecule Technical Support Team. Date: February 2026

Economic & Environmental Comparison of Production Routes

The table below summarizes key performance metrics for various renewable acrylic acid production pathways, based on recent techno-economic assessments (TEA) and life cycle assessments (LCA).

Production Route / Intermediate Minimum Selling Price (USD/kg AA) Market Price Premium Key Economic & Performance Notes
Fossil-based (Propylene) [1] ~1.65 (Market Price) Baseline Conventional petrochemical route; serves as the economic baseline for comparison [1].
Glycerol (via Allyl Alcohol) [1] 2.14 ~30% More economically attractive glycerol pathway; higher glycerol conversion/selectivity [1].
Glycerol (via Acrolein) [1] 2.51 ~52% Less favorable economics; lower utilization rate of glycerol [1].
Sugarcane (via Lactic Acid) [2] ~1.83 ~11% Most promising bio-based scenario; high yield from fermentation (1 g LA/g glucose) [2].
Sugarcane (via 3-HP) [2] 2.43 ~47% Lower fermentation yield (0.51 g/g glucose); complex recovery increases costs [2].
Sugarcane (via Glycerol) [2] Not Competitive N/A Unattractive due to dismal yield (0.50 g GLY/g glucose) and high recovery costs [2].
Production Route / Intermediate Global Warming Potential (kg CO₂e/kg AA) Key Environmental & Technical Notes
Fossil-based (Propylene) [3] ~3.88 - 5.53 GWP highly dependent on fuel used for steam generation (natural gas vs. lignite) [3].
Glycerol (General Route) [3] ~One-third less than Propylene Can generate about one-third less CO₂ than the propylene route [3].
Sugarcane (via Lactic Acid) [2] 4.4 Superior environmental performance when integrated into a sugarcane biorefinery [2].

Experimental Protocols & Process Details

Here is a detailed breakdown of the methodologies and process designs for the key production routes, particularly those using glycerol.

Glycerol to Acrylic Acid via Acrolein (Scheme 1)

This pathway typically involves a two-step process where glycerol is first dehydrated to acrolein, which is then oxidized to acrylic acid.

  • Catalyst and Reaction Kinetics: The process relies on bifunctional catalysts, often based on mixed metal oxides (e.g., containing molybdenum and vanadium). The reaction network includes main reactions for acrolein and acrylic acid formation, as well as side reactions producing compounds like acetaldehyde, acetol, and propionic acid [1].
  • Process Intensification Strategy: A key innovation is the use of a "one-pot" reactor that couples the endothermic dehydration of glycerol with the exothermic oxidation of acrolein in a single unit. This configuration improves energy balance. An additional reactor may be used to suppress the formation of acetol, a key byproduct [1].
  • Downstream Purification: The product mixture is separated using a sequence that typically includes an absorption column to recover acrylic acid from reactor gases, followed by extractive distillation and liquid-liquid extraction to separate acrylic acid from water and other impurities like acetic acid [1].
Glycerol to Acrylic Acid via Allyl Alcohol (Scheme 2)

This route first converts glycerol to allyl alcohol, which is then oxidized to acrylic acid.

  • Process Design: The intensification of this pathway focuses on the separation stage. A viable strategy involves using an extractive distillation column coupled with a decanter to efficiently purify the reactor effluent [1].
  • Economic Advantage: This pathway is reported to be more economically attractive than the acrolein path due to a higher utilization rate of glycerol (i.e., better conversion and selectivity), which directly improves process economics [1].
Lactic Acid to Acrylic Acid

This route involves the catalytic dehydration of lactic acid, which is itself produced via the fermentation of sugars.

  • Feedstock and Fermentation: In a sugarcane biorefinery model, sugars from A-molasses are fermented to produce lactic acid. The performance of this route is highly dependent on the fermentation yield, with the best-case scenario achieving 1 g of lactic acid per gram of glucose [2].
  • Catalytic Dehydration: The lactic acid is then dehydrated over a suitable catalyst to form acrylic acid. The high efficiency of the fermentation step is a major factor in making this the most economically promising bio-based scenario [2].

Critical Factors for Route Selection

When evaluating these renewable routes, researchers should consider the following interconnected factors:

  • Feedstock Cost and Availability: The economics are heavily influenced by the cost of the renewable feedstock. Crude glycerol, a by-product of biodiesel production, is an attractive, low-cost option [4] [5]. Using purified crude glycerol from the biodiesel industry can significantly reduce the environmental impact of the process compared to using glycerol derived from petrochemicals [5].
  • Process Efficiency and Yield: The conversion efficiency and selectivity of the catalytic reactions are paramount. The superior economics of the allyl alcohol pathway over the acrolein pathway for glycerol conversion are directly linked to its higher utilization rate of glycerol [1]. Similarly, the high yield of lactic acid from fermentation makes it a leading candidate [2].
  • Energy Integration and Carbon Footprint: The choice of energy source for process heat significantly influences the environmental footprint. Replacing fossil fuels with renewable electricity or biomass for steam generation can dramatically lower the Global Warming Potential of acrylic acid production [3].

To help visualize the decision-making process for selecting a production route based on different research objectives, the following flowchart outlines the key considerations:

G Start Evaluate Renewable Acrylic Acid Routes Q1 Primary Goal? Start->Q1 Q2 Feedstock Preference? Q1->Q2  Prioritize Economics A3 Focus: Lifecycle Assessment & Renewable Energy Integration Q1->A3  Prioritize Sustainability A4 Focus: Bifunctional Catalysts & Reactor Intensification Q1->A4  Research Novel Catalysis A1 Recommended: Glycerol via Allyl Alcohol Pathway Q2->A1  Glycerol (Biodiesel) A2 Recommended: Sugarcane via Lactic Acid Pathway Q2->A2  Sugarcane/Sugar Q3 Tolerance for Process Complexity? CA1 Explore intensified process designs Q3->CA1  Higher Tolerance CA2 Focus on conventional reactor setups Q3->CA2  Lower Tolerance A1->Q3

Research Outlook and Conclusion

Current research indicates that bio-based production of acrylic acid is technologically feasible but faces economic hurdles compared to the established petrochemical route. The lactic acid pathway currently shows the most promising economics among bio-based options [2], while certain glycerol pathways (specifically via allyl alcohol) offer a viable alternative with a significantly lower carbon footprint [1] [3].

Ongoing research, such as the SPACING project, focuses on key challenges including the development of more stable and selective bifunctional catalysts, process intensification through novel reactor designs (e.g., fluidized bed membrane reactors), and comprehensive techno-economic and environmental assessments to guide future commercialization [4] [5].

References

acrylic acid detection in crop fruit vegetable matrices

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Acrylic Acid Detection Methods

The table below summarizes three distinct approaches for acrylic acid detection, highlighting their core principles and key performance metrics.

Method Principle / Mechanism Key Performance Data Sample Preparation Summary
HPLC-UV [1] Separation on a C18 column and detection via UV absorption at 210 nm. LOD: ~10 µg/mL (in air samples); Accuracy: Average recovery of 95.4% with RSD of 8.8% [1]. Adsorption onto silica gel tubes, desorption with methanol-water (1:1) [1].
Electrochemical Immunosensor [2] Label-free detection using a PAA/PANI-modified electrode; PANI's redox current decreases upon antigen-antibody binding. LOD (for IgG): 0.13 ng/mL; Linearity: 1.0 to 100 ng/mL; Specificity: Excellent recovery in human serum [2]. Covalent immobilization of capture antibody on PAA/PANI composite electrode [2].
Whole-Cell Biosensor [3] E. coli with an AA-responsive promoter (PyhcN) driving GFP expression; fluorescence increases with AA. LOD: ~500 µM; Response Time: 45 minutes; Specificity: Does not respond to lactic acid or 3-HP [3]. Cultivation of sensor strain, exposure to sample, and measurement of fluorescence [3].

Detailed Experimental Protocols

For researchers looking to implement or adapt these methods, here are the detailed experimental workflows.

HPLC-UV Detection Protocol [1]

This method is well-suited for quantifying acrylic acid in various sample types, though it requires sample extraction and cleanup for complex matrices like foods.

  • Sample Preparation (for air/gas samples): Draw air through two silica gel tubes in series using a personal sampling pump at 0.1 L/min. Desorb the analyte by rinsing the silica gel with methanol-water (1:1) solution.
  • HPLC Conditions:
    • Column: Zorbax ODS, 250 mm × 4.6 mm i.d.
    • Mobile Phase: 96:4 (v/v) Water/Acetonitrile with 0.1% Phosphoric Acid
    • Flow Rate: 1.0 mL/min
    • Detection: UV at 210 nm
    • Injection Volume: 25 µL
  • Calibration: Prepare a calibration curve using acrylic acid standards in methanol-water (1:1), typically in the range of 10 to 300 µg/mL.
Electrochemical Immunosensor Protocol [2]

This protocol describes the creation of a highly sensitive, label-free immunosensor. For crop analysis, an antibody specific to acrylic acid or a conjugate would need to be developed.

  • Sensor Fabrication:
    • Electropolymerize a thin film of poly(acrylic acid) (PAA) and polyaniline (PANI) onto a screen-printed carbon electrode (SPCE) using cyclic voltammetry.
    • Immobilize the capture antibody onto the PAA/PANI/SPCE via covalent coupling using EDC/NHS chemistry, which activates the carboxyl groups of PAA.
  • Detection Protocol:
    • Incubate the modified sensor with the sample solution.
    • After washing, perform electrochemical measurement (e.g., Differential Pulse Voltammetry or Cyclic Voltammetry) in a buffer solution.
    • The binding of the target analyte causes a decrease in the PANI film's redox current, which is quantitatively measured.
Whole-Cell Biosensor Workflow [3]

This method is highly specific and suitable for rapid, high-throughput screening, though its sensitivity in complex food samples needs further validation.

  • Sensor Strain Preparation: Use an E. coli strain with the acrylic acid-responsive promoter PyhcN stably integrated into the genome, driving the expression of a green fluorescent protein (eGFP).
  • Assay Procedure:
    • Grow the sensor strain in culture to the desired optical density.
    • Expose the cells to the prepared sample extract.
    • Incubate for a defined period (e.g., 45-180 minutes).
    • Measure the resulting fluorescence using a plate reader, flow cytometer, or fluorescence microscope.

The working principle of this biosensor, where acrylic acid triggers a genetic circuit leading to a measurable fluorescent signal, is illustrated below.

AA_Biosensor AA Acrylic Acid TF Transcription Factor AA->TF Promoter PyhcN Promoter GFP eGFP Gene Promoter->GFP Drives Transcription TF->Promoter Activates Fluorescence Fluorescent Signal GFP->Fluorescence Translation

Research Application Notes

For applying these methods to crop, fruit, and vegetable matrices, consider the following key points:

  • Sample Pre-treatment is Critical: Direct analysis is often not possible. You will likely need to develop robust extraction methods, such as solid-liquid extraction or solid-phase extraction (SPE), to isolate acrylic acid from the complex sample matrix while minimizing interference.
  • Method Validation: For any adopted or adapted method, rigorous validation using spiked samples is essential to establish key parameters like matrix effect, recovery, accuracy, and precision in your specific crop matrix.
  • Choosing a Method: HPLC-UV is a reliable, standard quantitative technique. The electrochemical immunosensor offers high sensitivity and portability for potential on-site testing, but requires a specific antibody. The whole-cell biosensor is ideal for rapid, specific screening in a high-throughput format.

References

×

Physical Description

Acrylic acid is a colorless liquid with a distinctive acrid odor. Flash point 130 °F. Boiling point 286 °F. Freezing point 53 °F. Corrosive to metals and tissue. Prolonged exposure to fire or heat can cause polymerization. If polymerization takes place in a closed container, violent rupture may occur. The inhibitor (usually hydroquinone) greatly reduces the tendency to polymerize.
Liquid
Colorless liquid or solid (below 55 degrees F) with a distinctive, acrid odor; Note: Shipped with an inhibitor (e.g., hydroquinone) since it readily polymerizes; [NIOSH]
Hygroscopic; [HSDB] Solid; [Sigma-Aldrich MSDS]
COLOURLESS LIQUID WITH PUNGENT ODOUR.
Colorless liquid or solid (below 55 °F) with a distinctive, acrid odor.
Colorless liquid or solid (below 55 °F) with a distinctive, acrid odor. [Note: Shipped with an inhibitor (e.g., hydroquinone) since it readily polymerizes.]

Color/Form

Acrid liquid
Liquid
Colorless liquid
Colorless liquid or solid (below 55 degrees F)

XLogP3

0.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

72.021129366 g/mol

Monoisotopic Mass

72.021129366 g/mol

Boiling Point

286 °F at 760 mmHg (NTP, 1992)
142 °C
BP: 122.0 °C at 400 mm Hg; 103.3 °C at 200 mm Hg; 86.1 °C at 100 mm Hg; 66.2 °C at 40 mm Hg; 39.0 °C at 10 mm Hg; 27.3 °C at 5 mm Hg
141.20 °C. @ 760.00 mm Hg
141 °C
286 °F

Flash Point

130 °F (NTP, 1992)
50 °C
54 °C (open cup)
122 °F (50 °C) (open cup)
48-55 °C c.c.
121 °F

Heavy Atom Count

5

Vapor Density

2.5 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
2.5 (Air = 1)
Relative vapor density (air = 1): 2.5

Density

1.0497 at 68 °F (USCG, 1999) - Denser than water; will sink
1.0511 g/cu cm at 20 °C
Liquid heat capacity: 0.460 BTU/lb-F at 106 °F; Saturated vapor density: 0.00106 lb/cu ft at 70 °F; Ideal gas heat capacity: 0.257 BTU/lb-F at 75 °F
Bulk density: 8.6 lb/gal at 20 °C
1.54 g/mL at 25 °C/4 °C
Relative density (water = 1): 1.05
1.05

Odor

Acrid odor and fumes
Quality: rancid, sweet; hedonic tone: unpleasant
Distinctive, acrid odo

Odor Threshold

Odor Threshold Low: 0.09 [mmHg]
Odor Threshold High: 1.0 [mmHg]
Detection odor threshold from AIHA (mean = 0.092 ppm)
Water: no data; air: 0.094 uL/L; odor safety class B; B = 50-90% of distracted persons perceive warning of TLV.
1.04 ppm (recognition in air, purity not specified)

Decomposition

Acrylic acid rapidly decomposes in the atmosphere by photochemical attack on the double bond.
Complete decomposition occurs with heating for 30 min at 260 °C.
When heated to decomposition it emits acrid smoke and fumes.

Melting Point

55 °F (NTP, 1992)
13.56 °C
13 °C
14 °C
55 °F

UNII

J94PBK7X8S

Related CAS

25568-87-0
25584-52-5
9003-01-4
1204391-75-2
10192-85-5 (potassium salt)
10604-69-0 (ammonium salt)
14643-87-9 (zinc salt)
15743-20-1 (aluminum salt)
51366-35-9 (calcium[2:1] salt.dihydrate)
55488-18-1 (iron(3+) salt)
5651-26-3 (silver salt)
5698-98-6 (magnesium salt)
58197-53-8 (cobalt(2+) salt)
6292-01-9 (calcium[2:1] salt)
7446-81-3 (hydrochloride salt)
9003-01-4 (Parent)

Therapeutic Uses

Substitute of tear fluid for management of dry eye conditions including keratoconjunctivitis sicca, and for unstable tear film. /ViscoTears Liquid Gel with 2.0 mg/g Carbomer/
To compare the efficacy and safety of two carbomer 940 eye gels in the treatment of dry eyes: Lacrinorm (also called GelTears), a recently introduced eye gel, and Viscotears (also called Vidisic or Lacrigel), used as a reference gel. The main difference between the two gels is in the preservative, respectively benzalkonium chloride and cetrimide. A double-masked, randomized, parallel-group study was conducted in 16 centers in four European countries. A total of 179 patients suffering from aqueous-deficient dry eye were enrolled, of whom 92 were randomized to treatment with Lacrinorm and 87 to the reference gel. Gel was instilled four times a day for a period of 30 days. After 30 days of treatment, subjective symptoms (the combined scores of foreign body sensation, ocular dryness, burning or pain, and photophobia) had improved by 50% in the Lacrinorm group and by 45% in the reference gel group, and objective test results (break-up time, fluorescein test, Schirmer test, Lissamine Green test) by 35-36% in the Lacrinorm group and 25-45% in the reference group. The improvements were significant in both treatment groups (p < 0.001), with no significant differences between the treatment groups. Subjective local tolerability upon instillation on day 30 was rated 'good' or 'very good' by 91% of patients in both treatment groups. Adverse events were reported for 21 patients in the Lacrinorm group and 17 in the reference group, the most frequent being discomfort, blurred vision, hyperemia, burning and itching. The frequency and descriptions of adverse events did not differ significantly between the two treatment groups. No serious adverse events were reported. Over the period of study, Lacrinorm eye gel was as effective and safe as Viscotears/Lacrigel in the treatment of dry eye.
To compare the safety and efficacy of polyacrylic acid 0.2% (PAA) gel and polyvinylalcohol 1.4% (PVA) in the treatment of patients with dry eyes. Eighty-nine patients with dry eyes were randomly allocated to treatment with either PAA (48) or PVA (41) in a prospective, investigator-masked study in two centers. The parameters assessed were daily frequency of instillation of the study medications, ocular signs and symptoms, tear film break up time, Schirmer's test values, local tolerance and global assessment of the improvement following treatment. The two groups were similar in patient demographics and study parameters at baseline. The total score of symptoms (gritty or foreign body sensation, burning sensation, dry eye sensation, photophobia, others) and signs (conjunctival hyperemia, ciliary injection, corneal and conjunctival epithelial staining) was reduced significantly more by treatment with PAA than with PVA at both three and six weeks (p < 0.0001). The daily frequency of instillation of PAA was significantly less than that /of/ PVA on 38 of the 41 (93%) study days. Both PAA and PVA were safe and equally well-tolerated except for blurred vision, usually mild and transient, on PAA. On global assessment of the improvement in their dry eye condition, significantly more PAA patients felt better on treatment at six (p = 0.02) weeks compared with those on PVA. Polyacrylic acid gel was as safe as and more effective than polyvinylalcohol in the treatment of patients with dry eyes.
Carbomer gel is a water-soluble polymeric resin that has been reported to maintain the tear film in contact with the eye for an extended period. The efficacy and safety of this new artificial tear were assessed. A multicenter, single-masked, randomized, placebo-controlled study was carried out on 123 patients with moderate-to-severe dry eyes. The placebo was a mannitol solution with benzalkonium chloride 0.008% as preservative. Patients were observed over an 8-week period, and subjective and objective changes analyzed, compared to a baseline of no therapy, after 1 to 7 days washout period from previous medication. All primary subjective symptoms decreased significantly in the carbomer gel-treated group compared to the placebo group (ie, dryness, discomfort, and foreign body sensation). The carbomer gel also significantly improved the rose bengal staining score relative to placebo. When data for the primary subjective efficacy variables were stratified for disease severity, there was a statistically significant improvement from baseline by day 10 for severely affected patients and from day 42 for patients with moderate disease. Secondary subjective symptoms that improved significantly in the tear gel group compared to placebo were photophobia, erythema, tear breakup time, blurry-filmy, dry-sandy sensation, and physician impression. However, no significant improvements in the secondary subjective symptoms of tearing, itching, scaling, conjuctival discharge, palpebral conjunctival redness, bulbar conjuctival redness, conjunctival luster, relief of discomfort, ease of use, and overall acceptability were found in either group over the baseline score. In addition, neither carbomer gel nor placebo improved the baseline fluorescein staining score or the Schirmer test score. Two patients suffered local allergic reactions to the carbomer gel or its preservative, which settled on withdrawal of the medication. Carbomer gel was more efficacious than was placebo in improving a number of subjective and objective symptoms of moderate-to-severe dry eye syndrome. The results of this study indicate that carbomer gel was as safe as the placebo.
For more Therapeutic Uses (Complete) data for Carbomer (6 total), please visit the HSDB record page.

Vapor Pressure

3.2 mmHg at 68 °F ; 5 mmHg at 81.1 °F (NTP, 1992)
3.97 [mmHg]
3.97 mm Hg at 25 °C
Vapor pressure, Pa at 20 °C: 413
3 mmHg

Impurities

... Typical commercial glacial acrylic acid contains 98.0% by wt acrylic acid, max of 0.5% by wt water and 0.045-0.055 mg/kg (ppm) of the inhibitor hydroquinone monomethyl ether.
< 0.05% w/w water, < 0.05% w/w propionic acid, < 0.2% w/w acetic acid, < 0.5% w/w dimers of acrylic acid; (additives) < 0.02% hydroquinone monomethylether
Commercial acrylic acid also contains a small amount of polymerization inhibitors, usually hydroquinone monomethyl ether (methoxyphenol). This is a known skin sensitizer in guinea-pigs ... Other inhibitors used with acrylic acid have also been reported to have skin-sensitizing properties, namely phenothiazine ... and diphenyl-p-phenylenediamine ... However, it is unclear whether the small amount of one of these inhibitors present (0.02-0.1%) could contribute to the skin-sensitizing properties of commercial acrylic acid.

Absorption Distribution and Excretion

Groups of three male Sprague-Dawley rats were given a single oral dose of 4, 40, or 400 mg/kg of 2,3-(14)C-acrylic acid or 2, 20, or 200 mg/kg 2,3-(14)C-ethyl acrylate in 0.5% aqueous methylcellulose (25 uCi/kg) at a volume of 10 mL/kg ... Urine, feces, and expired carbon dioxide were collected at various intervals up to 72 hours after dosing, and the animals were then killed. Acrylic acid and ethyl acrylate were eliminated rapidly, primarily in expired carbon dioxide (44% to 65%). 35% to 60% of the acrylic acid and approximately 60% of the ethyl acrylate was eliminated within 8 hours. Urinary excretion of radioactive metabolites was greater with ethyl acrylate. Within 72 hours, 90% to 76% of the radioactivity was recovered from the animals dosed with 4 and 400 mg/kg acrylic acid; 19% to 25% was recovered in the tissues, with most being found in adipose tissue, (9% to 15%). With ethyl acrylate, 108% to 73% of the dose was recovered with 2 to 200 mg/kg; 13% to 10% was found in the tissues, with the most generally being found in muscle tissue (5.6% to 5%), and 28% to 8% was excreted in the urine.
Three fasted male Sprague-Dawley rats were given 400 mg/kg 1,2,3-(13)C3-acrylic acid coadministered with 2,3-(14)C-acrylic acid (40 to 46 uCi/kg) in distilled water by gavage ... Urine, feces, and expired air were collected for 72 hours, and the animals were then killed. Total recovery was 98%. The majority of the radioactivity, 78%, was recovered in expired carbon dioxide. Approximately 13% of the radioactivity was recovered in the tissues, with almost 5% of the dose found in the muscle, 3% found in the liver, 2% found in the skin, and 1% found in adipose tissue. The tissue-to-blood radioactivity concentration ratios were 11.1, 3.2, 2.6, 2.4, 2.1, and 2.0 for the liver, kidneys, adipose tissue, stomach, spleen, and large intestine, respectively. Approximately 6% of the dose was eliminated in the urine and 1% was eliminated in the feces. Nuclear magnetic resonance spectroscopy did not detect unchanged acrylic acid in the urine.
The disposition of (14)C-acrylic acid was determined in vitro using clipped dorsal skin from male rats ... One percent (v/v) (14)C-Acrylic Acid, 95 uL, was applied to the exposed epidermal surface (1.77 sq cm), and an evaporation trap was fitted over the skin. Over a 6-hour period, 23.9% +/- 5.4% of the dose was absorbed in the effluent or was found in the skin and at least 60% of the dose was evaporated. Total recovery of the applied dose was approximately 85%.
Acrylic acid is rapidly absorbed in rats and mice after oral or inhalation administration. A hybrid computational fluid dynamics and physiologically-based pharmacokinetics inhalation dosimetry model was constructed for interspecies (rat-human) extrapolation of acrylic acid tissue dose in the olfactory region of the nasal cavity. The model simulations indicate that under similar exposure conditions human olfactory epithelium is exposed with acrylic acid to 2-3 fold lower than rat olfactory epithelium. After dermal administration some acrylic acid is evaporated, the remainder undergoes rapid absorption in these animals. Dermal absorption is strongly dependent on the vehicle and the pH value of the solution.
For more Absorption, Distribution and Excretion (Complete) data for Acrylic acid (11 total), please visit the HSDB record page.
... Absorption or accumulation in eye tissues can presumably be excluded due to the high molecular weight of polyacrylic acid (4 mio D).
... The ADE studies following a single oral dose of a crosslinked, high-molecular-weight polyacrylate polymer (PA) indicate that the majority of dosed PA (91.9%) was excreted in the feces. As expected, a small percentage (approximately 3.5%) was absorbed, possibly metabolized, and excreted. ...

Metabolism Metabolites

Acrylic acid is rapidly metabolized by oxidative pathways to CO2. The main metabolic pathway of acrylic acid seems to be a secondary, non-vitamin-B12 dependent pathway of propionic acid metabolism consisting in reactions similar to fatty acid beta-oxidation. In urine poorly characterized substances of a higher polarity than those of acrylic acid are detected. Unmetabolized acrylic acid could not be detected in urine, however small amounts of 3-hydroxypropionic acid were found. Epoxide intermediates were not detected. In vitro (stomach tissue) and in vivo acrylic acid reacts with glutathione and non-protein sulfhydryls to a very low extent. High dosages of acrylic acid leading to tissue damage cause the formation of small amounts of mercapturic acid derivates.
After oral administration of 4, 40, or 400 mg/kg bw [2,3-(14)C]-acrylic acid in a 0.5% aqueous methylcellulose solution to rats, within 72 hr 44-65% of the radioactivity had been eliminated via expired air and 2.9-4.3% remained in the urine. The HPLC profile of metabolites observed in the urine of rats indicated two major metabolites. One of the major metabolites co-eluted was 3-hydroxypropionic acid. Radioactivity could not be detected at the retention times corresponding to that of 2,3-epoxypropionic acid or N-acetyl-S-(2-carboxy-2-hydroxyethyl)cysteine. One hour following an oral dose of acrylic acid (4, 40, 400, or 1,000 mg/kg) in rats a significant depletion of /Non-protein sulfhydryls/ (NPSH) in the glandular stomach was reported at doses above 4 mg/kg. In the forestomach NPSH depletion occurred at a dose of 1,000 mg/kg. No significant effect of acrylic acid on NPSH in the blood or liver was observed
... The metabolites of acrylic acid and propionic acid /were compared/ using (13)C-NMR analysis of the urine of rats after gavage of single doses (400 mg/kg bw). 3-Hydroxypropionic acid, N-acetyl-S-(2-carboxyethyl)cysteine and N-acetyl-S-(2-carboxyethyl)cysteine-S-oxide were identified as metabolites of acrylic acid. No unchanged acrylic acid was detected. In contrast, the spectra of urine from a propionic acid-treated rat revealed only a few minor (13)C-enriched signals that were assigned to methylmalonic acid. These metabolites (CO2 and methylmalonic acid) are consistent with the known major vitamin B12-dependent pathway of propionate metabolism in mammals. An alternative pathway involves beta-oxidation. Acrylyl-CoA forms 3-hydroxypropionic acid that can then be oxidized to malonic semialdehyde. Further catabolism yields acetyl-CoA and CO2. It is conceivable that excretion and detection of the mercapturates are a consequence of the high dose used in this experiment.
Following single doses (40 or 150 mg/kg) of [1-(14)C]-acrylic acid to rats urinary metabolites and tissues were analyzed by HPLC. A major polar metabolite which could not be identified accounted for approximately 2 to 3% of the dose. A metabolite that coeluted with 3-hydroxypropionic acid was also detected. Small amounts of several other metabolites were detected. Plasma and liver from orally dosed rats were also analyzed for acrylic acid and metabolites by HPLC. One hour after dosing, a metabolite in plasma that co-eluted with 3-hydroxypropionic acid accounted for about 0.5% of the dose after 40 mg/kg bw. This metabolite was also detected in plasma after application of the higher dose. Neither acrylic acid nor metabolites were detected in plasma or liver at times later than 1 hr. They were not detected in kidney at any time after administration ... In other experiments, livers from mice dosed by gavage following a similar dosing regime were analyzed for acrylic acid and metabolites by HPLC. Several metabolites of higher polarity than those of acrylic acid including 3-hydroxypropionic acid were detected 1 hr after administration, but not at times later than 1 hr. Acrylic acid was not detected in livers from mice at any time after cutaneous administration of 40 mg/kg bw. After cutaneous dosing in rats, a peak that coeluted with acrylic acid was detected in urine along with the major metabolite found after oral dosing. A trace amount of another metabolite was detected in urine from the 40 mg/kg bw cutaneous dose group but not after dosing 10 mg/kg bw.
For more Metabolism/Metabolites (Complete) data for Acrylic acid (13 total), please visit the HSDB record page.

Wikipedia

Acrylic_acid
Phentermine

Drug Warnings

In case of any additional local ocular treatment (eg glaucoma therapy) there should be an application interval of at least 5 minutes between the two medications, Viscotears Liquid Gel always should be the last medication instilled.
Contact lenses should not be worn during instillation of the drug. After instillation there should be an interval of at least 30 minutes before reinsertion.
Viscotears Liquid Gel may temporarily influence the visual acuity. Patients with blurred vision driving a vehicle or operating machines should be alerted to the possibility of impaired reactions.
Ocular hyperemia, eye swelling, eyelid edema, eye pruritis and eye pain have been reported during post-marketing experience.
The following adverse events have been occasionally reported: mild, transient eye irritation, sticky eyelid, and blurred vision after instillation of the gel.

Use Classification

Hazardous Air Pollutants (HAPs)
EPA Safer Chemical Functional Use Classes -> Polymers
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Hazard Classes and Categories -> Corrosives, Flammable - 2nd degree, Reactive - 2nd degree

Methods of Manufacturing

(1) Condensation of ethylene oxide with hydrocyanic acid followed by reaction with sulfuric acid at 320 °F; (2) acetylene, carbon monoxide, and water, with nickel catalyst; (3) propylene is vapor oxidized to acrolein, which is oxidized to acrylic acid at 300 °C with molybdenum-vanadium catalyst; (4) hydrolysis of acrylonitrile.
CHEMICAL PROFILE: Acrylic acid. Industrial production is by gas-phase catalytic oxidation of propylene. Roughly, three-quarters of production are converted directly into acrylate esters and the rest is purified into glacial acrylic acid.
CHEMICAL PROFILE: Acrylic acid. Technology: Most production is based on the gas phase catalytic oxidation of propylene via acrolein. The reaction can be carried out in single or two-step processes, but the latter is favoured because of higher yields. The oxidation of propylene produces acrolein, acrylic acid, acetaldehyde and carbon oxides. Acrylic acid from the primary oxidation can be recovered while the acrolein is fed to a second step to make acrylic acid. Purification can be carried out by azeotropic distillation.
Carbomers are synthetic, high molecular weight, crosslinked polymers of acrylic acid. These acrylic acid polymers are crosslinked with allyl sucrose or allyl pentaerythritol. The polymerization solvent used previously was benzene; however, some of the newer commercially available grades of carbomer are manufactured using either ethyl acetate or a cyclohexane-ethyl acetate cosolvent mixture. The Carbopol ETD and Carbopol Ultrez polymers are produced in the cosolvent mixture with a proprietary polymerization aid.

General Manufacturing Information

Plastics Material and Resin Manufacturing
All Other Chemical Product and Preparation Manufacturing
Oil and Gas Drilling, Extraction, and Support activities
Fabricated Metal Product Manufacturing
All Other Basic Organic Chemical Manufacturing
Other (requires additional information)
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Paint and Coating Manufacturing
Not Known or Reasonably Ascertainable
Construction
Wholesale and Retail Trade
2-Propenoic acid: ACTIVE
2-Propenoic acid, homopolymer: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).
2-Propenoic acid, homopolymer, calcium salt: INACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.
2-Propenoic acid, 2-methyl-, butyl ester, polymer with diethenylbenzene, ethenylbenzene, ethenylethylbenzene and methyl 2-methyl-2-propenoate: ACTIVE

Analytic Laboratory Methods

Method: OSHA PV2005; Procedure: liquid chromatography using an ultraviolet detector; Analyte: acrylic acid; Matrix: air; Detection Limit: 0.00301 ppm (0.00888 mg/cu m).
Method has been developed for detecting acrylic acid by composite gas chromatography ... .
It has been separated from mixt of aliphatic acids using ... strong cation-exchange chromatography & ultra-violet spectroscopy detection at 210 nm, with limit of detection of 1 ug/mL ... .
Chemical assay is preferably performed by gas-liquid chromatography (GLC) or by the conventional methods for determination of unsaturation such as bromination or addition of mercaptan, sodium bisulfite, morpholine, or mercuric acetate. Acidity is determined by GLC or titration, and the dimer content of acrylic acid by GLC or a saponification procedure. The total acidity is corrected for the dimer acid content to give the value for acrylic acid.
For more Analytic Laboratory Methods (Complete) data for Acrylic acid (9 total), please visit the HSDB record page.

Storage Conditions

Acrylic acid should be stored in a detached, cool, well-ventilated, non-combustible place, and its containers should be protected against physical damage. Acrylic acid can be stored only in vessels lined with glass, stainless steel, aluminum, or polyethylene. In order to inhibit polymerization during transport and storage, 200 ppm MeHQ (the monomethyl ether of hydroquinone) is commonly added to acrylic acid by the manufacturer. The presence of oxygen is required for the inhibitor to be effective. A major concern during the storage of acrylic acid is the avoidance of elevated temperatures as well as freezing, since both can lead to a failure of the inhibitor system. Ideally acrylic acid should be stored within a temperature range of 15 to 25 °C.
Separate from oxidizing materials, peroxides, initiators, acids, and alkalies. Store in cool, dry, well-ventilated location. Outside or detached storage is preferred.
The effectiveness of phenolic inhibitors is dependent on the presence of oxygen and the monomers must be stored under air rather than an inert atmosphere. Temp must be kept low to minimize formation of peroxides and other products. ... Acrylic acid has a relatively high freezing point (13 °C) and the inhibitor may not be distributed uniformly between phases when frozen acid is partially thawed. ... Provisions should be made to maintain the acid liquid. High temp should be avoided because of dimer formation. ... Glacial acrylic acid should be stored at 16-29 °C to maintain high quality. ... Acrylic acid ... can be stored only in glass, stainless steel, aluminum, or polyethylene-lined equipment.
Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage. Hygroscopic. Storage class (TRGS 510): Flammable liquids
Do not store above 25 °C.
Excessive dust generation should be minimized to avoid the risk of explosion (lowest explosion concentration is 130 g/cu m).

Interactions

The purpose of this work was to investigate the relationship between the feed composition of 2-hydroxyethyl methacrylate (HEMA)/acrylic acid (AAc) and hydrogel material compatibility towards ocular anterior segment tissues, particularly the corneal endothelium. The monomer solutions of HEMA and AAc were mixed at varying volume ratios of 92:0, 87:5, 82:10, 77:15, and 72:20, and were subjected to UV irradiation. Then, the 7-mm-diameter membrane implants made from photopolymerized materials were placed into the ocular anterior chamber for 4 days and assessed by biomicroscopic examinations, corneal thickness measurements, and quantitative real-time reverse transcription polymerase chain reaction analyses. The poly(HEMA-co-AAc) implants prepared from the solution mixture containing 0-10 vol.% AAc displayed good biocompatibility. However, with increasing volume ratio of AAc and HEMA from 15:77 to 20:72, the enhanced inflammatory response, decreased endothelial cell density, and increased ocular score and corneal thickness were observed, probably due to the influence of surface charge of copolymer membranes. On the other hand, the ionic pump function of corneal endothelium exposed to photopolymerized membranes was examined by analyzing the Na(+),K(+)-ATPase alpha 1 subunit (ATP1A1) expression level. The presence of the implants having higher amount of AAc incorporated in the copolymers (i.e., 15.1 to 24.7umol) and zeta potential (i.e., -38.6 to -56.5mV) may lead to abnormal transmembrane transport. It is concluded that the chemical composition of HEMA/AAc has an important influence on the corneal tissue responses to polymeric biomaterials.
... Male Sprague-Dawley rats /were dosed/ orally in quadruplicate with 4, 40, 400, and 1000 mg/kg acrylic acid or 2, 20, 100, or 200 mg/kg ethyl acrylate in 0.5% methylcellulose at a volume of 5 mL/kg with and without pretreatment with the carboxylesterase inhibitor tri-o-cresyl phosphate [TOCP]. Control animals were given 2 mL/kg corn oil with and without pretreatment. The animals were killed 1 hour after dosing. A "pronounced increase" in glandular and nonglandular stomach weights, edema, and hemorrhage were observed with > 40 mg/kg acrylic acid. Acrylic acid, > 4 mg/kg, significantly depleted nonprotein sulfhydryl [NPSH] content in the glandular stomach, but no significant effect on NPSH in the blood or liver was observed. Pretreatment with TOCP did not have a significant effect on stomach weight or NPSH content. With ethyl acrylate, a significant increase in forestomach weight was observed with the 200-mg/kg dose; no significant change in glandular stomach weight was observed. Treatment with TOCP enhanced the increase in forestomach weight. A linear depletion of NPSH content of the forestomach and glandular stomach was observed 1 hour after dosing with 2 and 20 mg/kg; NPSH content did not change with doses of 100 or 200 mg/kg. No significant dose-dependent effect of ethyl acrylate on NPSH concentration in the blood and liver was seen. Pretreatment with TOCP did not affect the depletion of NPSH content in the glandular stomach or forestomach; however, 100 and 200 mg/kg ethyl acrylate did induce a significant depletion of hepatic NPSH concentration.

Stability Shelf Life

Stable under recommended storage conditions. Contains the following stabilizer(s): Mequinol (>/=0.018 - Carbomers are stable, hygroscopic materials that may be heated at temperatures below 104 °C for up to 2 hr without affecting their thickening efficiency. However, exposure to excessive temperatures can result in discoloration and reduced stability ... Dry powder forms of carbomer do not support the growth of molds and fungi. In contrast, microorganisms grow well in unpreserved aqueous dispersions, and therefore an antimicrobial preservative such as 0.1% w/v chlorocresol, 0.18% w/v methyparaben-0.02% w/v propylparaben, or 0.1% w/v thimerosal should be added. The addition of certain antimicrobials, such as benzalkonium chloride or sodium benzoate, in high concentrations (0.1% w/v) can cause cloudiness and a reduction in viscosity of carbomer dispersions. Aqueous gels may be sterilized by autoclaving with minimal changes in viscosity or pH, provided care is taken to exclude oxygen from the system, or by gamma irradiation, although this technique may increase the viscosity of the formulation. At room temperature carbomer dispersions maintain their viscosity during storage for prolonged periods. Similarly, dispersion viscosity is maintained, or only slightly reduced, at elevated storage temperatures if an antioxidant is included in the formulation or if the dispersion is stored protected from light. Exposure to light causes oxidation that is reflected in a decrease in dispersion viscosity. Stability to light may be improved by the addition of 0.05-0.1% w/v of a water-soluble UV absorber such as benzophenone-2 or benzophenone-4 in combination with 0.05-0.1% w/v edetic acid.
Carbomers are discolored by resorcinol and are incompatible with phenol, cationic polymers, strong acids, and high levels of electrolytes. Certain antimicrobial adjuvants should also be avoided or used at low levels. Trace levels of iron and other transition metals can catalytically degrade carbomer dispersions. Certain amino-functional actives form complexes with carbomer ... Carbomers also form pH-dependent complexes with certain polymeric excipients.

Dates

Last modified: 07-20-2023

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